1-(3-Fluorophenyl)cyclopropanecarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-fluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOPJQWSINWAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424422 | |
| Record name | 1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248588-33-2 | |
| Record name | 1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(3-Fluorophenyl)cyclopropanecarboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a concise summary of key data, detailed experimental protocols for property determination, and logical workflows for its synthesis and analysis.
Core Physical and Chemical Properties
This compound is a fluorinated derivative of cyclopropanecarboxylic acid, a structural motif of interest in medicinal chemistry. The introduction of a fluorine atom on the phenyl ring can significantly influence the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.
Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that specific experimental values for the 3-fluoro isomer are not always readily available in the literature, and some data may be extrapolated or based on related compounds.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉FO₂ | [1] |
| Molecular Weight | 180.17 g/mol | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 314.3 °C at 760 mmHg | [2] |
| Density | 1.361 g/cm³ | [2] |
| Refractive Index | 1.584 | [2] |
| Vapor Pressure | 0.000199 mmHg at 25°C | [2] |
| Flash Point | 143.9 °C | [2] |
Note: Specific data for melting point, solubility, and pKa for the 3-fluoro isomer are not consistently reported. The experimental protocols provided in the subsequent sections outline the methods to determine these values. For the parent compound, cyclopropanecarboxylic acid, the pKa is reported as 4.83 at 25°C[3].
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of key physical properties of this compound.
Melting Point Determination
The melting point of a solid crystalline organic compound is a crucial indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. A capillary tube, sealed at one end, is jabbed into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm[4].
-
Apparatus: A calibrated melting point apparatus (e.g., a Mel-Temp or similar digital device) is used[5].
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 10-20 °C per minute) for a preliminary approximate measurement[5].
-
Refined Measurement: The procedure is repeated with a fresh sample, and as the temperature approaches the approximate melting point, the heating rate is slowed to 1-2 °C per minute to allow for thermal equilibrium[4].
-
Data Recording: The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range[4]. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Solubility Determination
Understanding the solubility profile of a compound in various solvents is fundamental for its purification, formulation, and biological testing.
Methodology:
-
General Procedure: In a small test tube, approximately 25 mg of this compound is mixed with 0.75 mL of the solvent in portions. The tube is shaken vigorously after each addition[6]. The compound is classified as soluble if it dissolves completely.
-
Solubility in Water: The general procedure is followed using deionized water. If the compound is water-soluble, its effect on the pH of the water should be tested using litmus paper or a pH meter. An acidic pH would be expected for a carboxylic acid[7].
-
Solubility in Aqueous Base: For water-insoluble compounds, solubility is tested in 5% aqueous sodium hydroxide (NaOH) and 5% aqueous sodium bicarbonate (NaHCO₃) solutions[6][7]. Solubility in NaOH indicates an acidic compound. Effervescence upon dissolution in NaHCO₃ is a strong indication of a carboxylic acid, which is a stronger acid than carbonic acid[7].
-
Solubility in Aqueous Acid: Solubility in 5% hydrochloric acid (HCl) is tested to identify basic functional groups[6][7]. This compound is not expected to be soluble in acidic solutions.
-
Solubility in Organic Solvents: Solubility in common organic solvents such as ethanol, diethyl ether, acetone, and hexane is determined using the general procedure to establish its polarity profile[8].
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in a solution.
Methodology (Potentiometric Titration):
-
Sample Preparation: A precise weight of this compound is dissolved in a known volume of a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). The first derivative of the titration curve can be used to accurately locate the equivalence point.
Mandatory Visualizations
Logical Workflow for Synthesis
The following diagram illustrates a logical workflow for the synthesis of this compound, based on common synthetic routes for similar compounds.
Caption: A logical workflow for the synthesis of this compound.
Logical Relationship in Qualitative Analysis
This diagram illustrates the logical decision-making process in the qualitative analysis of an unknown organic compound, with a focus on identifying a carboxylic acid based on solubility tests.
Caption: Decision tree for the qualitative analysis of a carboxylic acid based on solubility.
References
- 1. Cyclopropanecarboxylic acid, 1-(3-fluorophenyl)- [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. www1.udel.edu [www1.udel.edu]
- 8. chem.ws [chem.ws]
An In-depth Technical Guide to the Spectral Analysis of 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectral Data
The following tables summarize the predicted spectral data for 1-(3-Fluorophenyl)cyclopropanecarboxylic acid. These predictions are based on the analysis of its structural features and comparison with spectral data of similar compounds, such as 1-(4-Fluorophenyl)cyclopropanecarboxylic acid and cyclopropanecarboxylic acid.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| ~7.4-7.2 | Multiplet | 2H | Aromatic CH |
| ~7.1-6.9 | Multiplet | 2H | Aromatic CH |
| ~1.7-1.6 | Multiplet | 2H | Cyclopropyl CH₂ |
| ~1.3-1.2 | Multiplet | 2H | Cyclopropyl CH₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | C=O (Carboxylic Acid) |
| ~163 (d, J ≈ 245 Hz) | C-F (Aromatic) |
| ~142 (d, J ≈ 7 Hz) | C-C (Aromatic) |
| ~130 (d, J ≈ 8 Hz) | CH (Aromatic) |
| ~125 | CH (Aromatic) |
| ~115 (d, J ≈ 21 Hz) | CH (Aromatic) |
| ~114 (d, J ≈ 22 Hz) | CH (Aromatic) |
| ~35 | C (Cyclopropyl) |
| ~18 | CH₂ (Cyclopropyl) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch (Carboxylic Acid) |
| ~1220 | Strong | C-F stretch (Aromatic) |
| ~880, ~780 | Medium-Strong | C-H bend (Aromatic, out-of-plane) |
| ~3080 | Weak | C-H stretch (Aromatic) |
| ~3010 | Weak | C-H stretch (Cyclopropyl) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 180 | High | [M]⁺ (Molecular Ion) |
| 135 | Medium | [M - COOH]⁺ |
| 109 | High | [C₆H₄F-C]⁺ |
| 95 | Medium | [C₆H₄F]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum.
-
Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like a carboxylic acid, LC-MS with electrospray ionization (ESI) is suitable.
Sample Preparation (LC-MS):
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter.
Data Acquisition (LC-MS with ESI):
-
The sample is injected into the LC system and separated on a suitable column (e.g., C18).
-
The eluent from the LC is introduced into the ESI source of the mass spectrometer.
-
The mass spectrometer is operated in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often informative.
-
Acquire mass spectra over a relevant m/z range (e.g., 50-500).
-
Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the spectral analysis of an organic compound and a conceptual representation of the data integration process.
Caption: Workflow for the synthesis, purification, and structural elucidation of an organic compound.
Caption: Integration of multiple spectroscopic techniques for structural verification.
References
An In-depth Technical Guide on 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid (CAS Number 248588-33-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Fluorophenyl)cyclopropanecarboxylic acid, with the CAS number 248588-33-2, is a fluorinated organic compound belonging to the class of arylcyclopropanecarboxylic acids. While specific research on this particular isomer is limited in publicly available literature, its structural motif is of significant interest in medicinal chemistry and drug discovery. The presence of the fluorophenyl group and the cyclopropane ring suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. The cyclopropyl moiety can impart unique conformational constraints and metabolic stability, while the fluorine atom can modulate physicochemical properties such as lipophilicity and binding interactions.
This technical guide aims to provide a comprehensive overview of this compound, including its chemical properties, potential synthetic routes, and expected spectroscopic characteristics. Due to the limited specific data for the 3-fluoro isomer, information from closely related analogs, particularly the 4-fluoro isomer, will be used for illustrative purposes.
Chemical and Physical Properties
A summary of the known and predicted chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 248588-33-2 | N/A |
| Molecular Formula | C₁₀H₉FO₂ | N/A |
| Molecular Weight | 180.18 g/mol | N/A |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | 314.3 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.361 g/cm³ (Predicted) | [1] |
| Flash Point | 143.9 °C (Predicted) | [1] |
| Refractive Index | 1.584 (Predicted) | [1] |
| Vapor Pressure | 0.000199 mmHg at 25°C (Predicted) | [1] |
Synthesis and Experimental Protocols
Illustrative Experimental Protocol (based on the synthesis of a related compound):
This protocol describes the synthesis of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid and can be adapted for the synthesis of the target compound by substituting 4-fluoroaniline with 3-fluoroaniline.
Reaction:
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropane-1,1-dicarboxylic acid in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Activation: Cool the solution in an ice bath (0 °C). Add a base, such as triethylamine, dropwise to the solution. Following the addition of the base, slowly add a coupling agent or an activating agent like thionyl chloride to form the acid chloride in situ. Stir the reaction mixture at 0 °C for a specified period.
-
Amidation: In a separate flask, dissolve 3-fluoroaniline in the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with brine, and then dry it over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired 1-((3-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.
Note: This is a generalized procedure and optimization of reaction conditions, including solvent, base, coupling agent, temperature, and reaction time, would be necessary to achieve a good yield and purity of the target compound.
General Synthesis Workflow
Caption: General workflow for the synthesis of a 1-arylcarbamoyl-cyclopropanecarboxylic acid.
Spectroscopic Data
Specific spectroscopic data for this compound is not widely reported. However, based on its structure and data from analogous compounds, the expected spectroscopic features are outlined below.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 3-fluorophenyl group and the methylene protons of the cyclopropane ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~7.1 - 7.5 | Multiplet | 4H | Aromatic protons (3-fluorophenyl group) |
| ~1.4 - 1.6 | Multiplet | 4H | Cyclopropane protons (-CH₂-CH₂-) |
Note: The chemical shifts of the aromatic protons will be influenced by the fluorine substituent, and their coupling patterns will provide information about their relative positions.
13C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons, and the cyclopropane carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~175 - 180 | Carboxylic acid carbon (-COOH) |
| ~160 - 165 (d, JC-F) | Aromatic carbon attached to fluorine (C-F) |
| ~110 - 145 | Other aromatic carbons |
| ~25 - 35 | Quaternary cyclopropane carbon |
| ~15 - 20 | Methylene cyclopropane carbons (-CH₂) |
Note: The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the carboxylic acid group and the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500 - 3300 | Broad | O-H stretch of the carboxylic acid |
| ~1700 | Strong | C=O stretch of the carboxylic acid |
| ~1600, ~1480 | Medium | C=C stretching of the aromatic ring |
| ~1250 | Strong | C-O stretch of the carboxylic acid |
| ~1100 - 1200 | Strong | C-F stretch of the fluorophenyl group |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 180.06 | Molecular ion [M]⁺ |
| 135.05 | [M - COOH]⁺ |
| 107.04 | [M - COOH - C₂H₄]⁺ or [C₆H₄F]⁺ |
Biological Activity and Drug Development
While there is no specific information on the biological activity of this compound, the broader class of arylcyclopropanecarboxylic acids has been explored in drug discovery. The cyclopropane ring is a bioisostere for other groups and can introduce conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. The fluorine substitution can enhance metabolic stability and membrane permeability.
Derivatives of the isomeric 1-(4-Fluorophenyl)cyclopropanecarboxylic acid are key intermediates in the synthesis of Cabozantinib, a multi-tyrosine kinase inhibitor used in the treatment of certain types of cancer. This highlights the potential of this class of compounds in oncology drug development.
Without specific experimental data, it is not possible to describe any involvement of this compound in specific signaling pathways.
Conclusion
This compound is a compound with potential applications in organic synthesis and medicinal chemistry. Although specific research on this isomer is scarce, its structural features suggest it could serve as a valuable building block for the development of novel bioactive molecules. The information provided in this guide, based on the properties of analogous compounds, offers a starting point for researchers interested in exploring the synthesis, characterization, and potential applications of this compound. Further experimental investigation is required to fully elucidate its chemical and biological properties.
References
The Ascendant Role of Fluorinated Cyclopropanes in Modulating Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorinated cyclopropane motifs into molecular scaffolds represents a burgeoning area of interest in medicinal chemistry. This guide delves into the core principles underlying the biological activity of these unique derivatives. By combining the conformational rigidity of the cyclopropane ring with the distinct electronic properties of fluorine, these compounds offer a powerful tool for enhancing potency, selectivity, and pharmacokinetic profiles. This document provides an in-depth analysis of their activity against various biological targets, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction
The cyclopropane ring, a three-membered carbocycle, imposes a rigid conformational constraint on molecules, which can be highly advantageous in drug design by reducing the entropic penalty upon binding to a biological target. When this scaffold is augmented with fluorine atoms, the resulting derivatives exhibit a unique combination of properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding interactions.[1][2] These modifications can lead to improved drug-like properties, including enhanced cell permeability and resistance to metabolic degradation.[3] This guide explores the biological activities of fluorinated cyclopropane derivatives across several key therapeutic targets.
Serotonin 2C (5-HT2C) Receptor Agonism
Fluorinated cyclopropane derivatives have emerged as potent and selective agonists of the 5-HT2C receptor, a G protein-coupled receptor (GPCR) implicated in the regulation of appetite, mood, and cognition.[1][4] Agonism of this receptor is a validated therapeutic strategy for the treatment of obesity and other central nervous system disorders.[4]
Quantitative Biological Activity
A series of fluorinated 2-phenylcyclopropylmethylamines has been synthesized and evaluated for their functional activity at 5-HT2 receptors. The data, summarized in Table 1, highlight the potent and selective agonism of these compounds at the 5-HT2C receptor.[1]
| Compound | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) | 5-HT2B EC50 (nM) | 5-HT2A EC50 (nM) |
| (+)-21a | 4.7 | 98 | 9.4 | 130 |
| (+)-21b | 1.8 | 102 | >10,000 | 180 |
| (+)-21c | 1.1 | 105 | 16 | 230 |
| (+)-21d | 2.5 | 101 | 35 | 450 |
| (+)-1 (non-fluorinated) | 5.2 | 108 | 36 | 150 |
| Table 1: In vitro functional activity of fluorinated 2-phenylcyclopropylmethylamines at human 5-HT2 receptors. Data sourced from Zhang et al., 2019.[1] |
Signaling Pathway
Activation of the 5-HT2C receptor by an agonist initiates a signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), which serves as a second messenger to modulate various cellular responses.
Experimental Protocol: Calcium Flux Assay
The functional activity of the 5-HT2C receptor agonists was determined by measuring intracellular calcium mobilization using a fluorescence imaging plate reader (FLIPR).[1]
Cell Culture and Plating:
-
HEK-293 cells stably expressing the human 5-HT2C receptor are cultured in appropriate media.
-
Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
Dye Loading:
-
The cell culture medium is removed, and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer is added to each well.
-
The plate is incubated for 60 minutes at 37°C to allow for dye uptake.
Compound Addition and Fluorescence Reading:
-
Serial dilutions of the test compounds are prepared.
-
The assay plate is placed in the FLIPR instrument.
-
A baseline fluorescence reading is taken before the automated addition of the test compounds.
-
Fluorescence is monitored kinetically for a defined period (e.g., 3 minutes) after compound addition.
Data Analysis:
-
The change in fluorescence intensity is calculated as the peak fluorescence minus the baseline fluorescence.
-
Dose-response curves are generated, and EC50 values (the concentration of agonist that gives half-maximal response) and Emax values (the maximum response) are determined.
Other Notable Biological Targets
Fluorinated cyclopropane derivatives have shown promise in modulating the activity of a range of other important biological targets.
Glycine Transporter 1 (GlyT1) Inhibition
gem-Difluorocyclopropyl-containing compounds have been identified as potent inhibitors of GlyT1, a transporter involved in regulating glycine levels in the brain.[2] Inhibition of GlyT1 is a potential therapeutic strategy for schizophrenia.[5] One study reported a series of [3.1.0]-bicyclic derivatives, with the cyclopropyl methyl sulfonamide 4d showing a GlyT1 IC50 of 230 nM.[5]
Metabotropic Glutamate Receptor 2 (mGluR2) Agonism
Highly potent agonists for the mGluR2, a receptor involved in synaptic plasticity and a target for anxiety and schizophrenia, have been developed incorporating a gem-difluorocyclopropyl substituent.[2][6]
Extracellular Signal-Regulated Kinase 2 (ERK2) Inhibition
Fluorinated cyclopropanes have been incorporated into inhibitors of ERK2, a key protein kinase in the MAPK/ERK signaling pathway that is often dysregulated in cancer.[2][7]
Factor XIa (FXIa) Inhibition
Macrocyclic inhibitors of FXIa, a serine protease involved in the coagulation cascade and a target for antithrombotic therapies, have been designed with fluorinated cyclopropane moieties.[2][8]
Synthesis of Fluorinated Cyclopropanes
The synthesis of fluorinated cyclopropanes can be achieved through various methods, including the [2+1] cycloaddition of a carbene or carbene equivalent to an appropriately substituted alkene. For example, monofluorinated cyclopropanes can be prepared via the copper-catalyzed reaction of a vinyl fluoride with ethyl diazoacetate.[4] gem-Difluorocyclopropanes can be synthesized through the reaction of an alkene with a difluorocarbene precursor, such as sodium chlorodifluoroacetate.[1]
Conclusion
Fluorinated cyclopropane derivatives represent a valuable and versatile class of compounds in modern drug discovery. Their unique structural and electronic properties allow for the fine-tuning of pharmacological profiles, leading to the development of potent and selective modulators of various biological targets. The examples provided in this guide for the 5-HT2C receptor, as well as for GlyT1, mGluR2, ERK2, and FXIa, underscore the broad therapeutic potential of this chemical motif. Continued exploration of the synthesis and biological evaluation of novel fluorinated cyclopropane derivatives is poised to yield the next generation of innovative therapeutics.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1. Development of a potent and CNS penetrant [3.1.0]-based lead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Structure-Based Design of Macrocyclic Factor XIa Inhibitors: Discovery of the Macrocyclic Amide Linker. | Semantic Scholar [semanticscholar.org]
In-depth Technical Guide on the Core Mechanism of Action of 1-(3-Fluorophenyl)cyclopropanecarboxylic acid
A comprehensive review of publicly available scientific literature and bioactivity databases reveals a significant gap in the understanding of the specific mechanism of action for 1-(3-Fluorophenyl)cyclopropanecarboxylic acid. Despite extensive searches, no dedicated studies detailing its molecular targets, signaling pathways, or pharmacological effects were identified.
This guide summarizes the available information on structurally related compounds to provide a potential framework for future research, but it must be emphasized that the following information does not pertain directly to this compound.
Current State of Knowledge
As of the latest available data, this compound is primarily documented in chemical supplier databases and in patent literature as a potential synthetic intermediate for the creation of more complex molecules. There are no published research articles, clinical trials, or entries in major bioactivity databases such as PubChem BioAssay or ChEMBL that describe its biological activity.
Inferences from Structurally Related Compounds
While direct data is absent, the chemical structure of this compound, featuring a cyclopropane ring and a fluorophenyl group, is present in various biologically active molecules. Research on these related compounds may offer clues to potential, yet unproven, activities.
Potential as an NMDA Receptor Antagonist
Some compounds containing a cyclopropane ring are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor. These receptors are critical for synaptic plasticity and memory function. Antagonism of NMDA receptors can lead to anesthetic, analgesic, and neuroprotective effects. However, it is crucial to note that no studies have confirmed this activity for this compound.
Possible Anti-inflammatory and Analgesic Properties
The fluorophenyl moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic agents. It is hypothesized that this group can enhance binding to target enzymes or receptors involved in pain and inflammation pathways. Some research on other fluorophenyl-containing compounds suggests potential interactions with inflammatory pathways, but this remains speculative for the compound .
Future Research Directions
The absence of data on the mechanism of action of this compound highlights a clear area for future investigation. A logical first step would be to perform broad pharmacological screening to identify any potential biological targets.
Suggested Experimental Workflow
A high-throughput screening (HTS) campaign against a diverse panel of receptors, enzymes, and ion channels would be a valuable initial step. The following diagram outlines a potential experimental workflow for such a study.
Conclusion
The Synthesis and Application of Novel Cyclopropanecarboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanecarboxylic acids and their derivatives are a pivotal class of molecules in contemporary chemical research and development. The unique structural and electronic properties of the cyclopropane ring—a motif found in numerous natural products—confer a range of desirable characteristics to bioactive molecules.[1][2] These include conformational rigidity, metabolic stability, and the ability to act as a bioisostere for other chemical groups. As a result, cyclopropanecarboxylic acids are increasingly incorporated into pharmaceuticals, agrochemicals, and other specialty chemicals to enhance efficacy and fine-tune physicochemical properties.[3][4] This guide provides an in-depth overview of the latest advancements in the discovery and synthesis of novel cyclopropanecarboxylic acids, with a focus on practical methodologies for researchers in the field.
Synthetic Methodologies
The construction of the sterically strained cyclopropane ring demands specialized synthetic strategies. Modern organic chemistry has produced a diverse toolkit for accessing these valuable structures, ranging from classical cyclopropanation reactions to cutting-edge photoredox catalysis.
Cyclopropanation of Alkenes
The most direct approach to the cyclopropane core involves the addition of a one-carbon unit to an alkene. This can be achieved through various methods, each with its own advantages and substrate scope.
The Simmons-Smith reaction, a cornerstone of cyclopropane synthesis, utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[5][6] This method is valued for its reliability and stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.
Key Features:
-
Stereospecificity: A key advantage is the concerted nature of the carbene addition, which preserves the geometry of the alkene.
-
Functional Group Tolerance: The reaction is compatible with a wide range of functional groups.
A general experimental protocol for a Simmons-Smith-type cyclopropanation is as follows:
Experimental Protocol: Simmons-Smith Cyclopropanation
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with the diene substrate (1.0 equiv) and the appropriate precatalyst (e.g., 5 mol %) in a suitable solvent like THF (to make a 0.1 M solution).
-
Reaction Initiation: A solution of ethyl diazoacetate (1.5 equiv) in toluene is added at once to the reaction mixture at room temperature.
-
Reaction Monitoring: The mixture is stirred at 25 °C for 30 minutes.
-
Quenching and Work-up: The flask is removed from the glovebox, and the reaction is quenched by dilution with THF. The crude mixture is concentrated under reduced pressure.
-
Purification: The residue is adsorbed onto silica gel and purified by column chromatography to afford the desired vinylcyclopropane.[7]
Transition metal catalysts, particularly those based on copper, rhodium, and palladium, are widely used to mediate the transfer of a carbene moiety from a diazo compound to an alkene.[8] These methods offer high efficiency and the potential for asymmetric induction through the use of chiral ligands.
Table 1: Comparison of Catalytic Systems for Cyclopropanation
| Catalyst System | Diazo Reagent | Alkene Substrate | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) | Reference |
| Chiral Copper Complex | Ethyl Diazoacetate | Styrene | - | - | <10 | [8] |
| Rh₂(OAc)₄ | Methyl Phenyldiazoacetate | Styrene | 95 | 85:15 | - | General representation |
| Pd(OAc)₂ | Ethyl Diazoacetate | 2-Substituted 1,3-Dienes | 50-90 | Low | - | [7] |
Note: Data is representative and specific outcomes depend on the exact substrates and reaction conditions.
Experimental Protocol: Palladium-Catalyzed Cyclopropanation
-
Reaction Setup: In a nitrogen-filled glovebox, a 15% solution of ethyl diazoacetate in toluene (1.5 equiv) is added to a Schlenk flask containing the diene (1.0 equiv) and a palladium precatalyst (5 mol %) in THF (0.1 M).
-
Reaction: The mixture is stirred at 25°C for 30 minutes.
-
Work-up: The reaction is quenched with THF, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel chromatography.[7]
Intramolecular Cyclization
Intramolecular reactions provide a powerful means of forming cyclopropane rings, often with high stereocontrol. A common strategy involves the base-mediated cyclization of a γ-halo nitrile or related compound.[6]
Workflow for Intramolecular Cyclization
Caption: Intramolecular synthesis of cyclopropanecarboxylic acid.
Experimental Protocol: Synthesis of Cyclopropanecarboxylic Acid via Intramolecular Cyclization
-
Cyclization: 4-Chlorobutyronitrile is treated with a strong base, such as sodium amide, to induce cyclization to cyclopropyl cyanide.[9]
-
Hydrolysis: The resulting cyclopropyl cyanide is then hydrolyzed, typically under acidic or basic conditions, to yield cyclopropanecarboxylic acid.[9][10]
Radical-Mediated and Photoredox Methodologies
Recent innovations in synthetic chemistry have led to the development of radical-based methods for cyclopropane synthesis. Photoredox catalysis, in particular, has emerged as a powerful tool for generating radical intermediates under mild conditions, which can then engage in cyclization reactions.
A notable example is the photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade, which converts readily available carboxylic acids into structurally diverse cyclopropanes.[11]
Workflow for Photoredox-Catalyzed Cyclopropanation
Caption: Photoredox-catalyzed synthesis of cyclopropanes.
This approach is notable for its broad substrate scope and functional group tolerance, allowing for the late-stage modification of complex molecules.[11]
Table 2: Substrate Scope for Photoredox-Catalyzed Cyclopropanation
| Carboxylic Acid Substrate | Chloroalkyl Alkene | Yield (%) | Diastereomeric Ratio | Reference |
| N-Boc-glycine | (2-chloro-1-methoxyvinyl)boronic acid pinacol ester | 90 | >20:1 | [11] |
| Dehydroabietic acid | (2-chloro-1-methoxyvinyl)boronic acid pinacol ester | 85 | 4:1 | [11] |
| Gemfibrozil | (2-chloro-1-methoxyvinyl)boronic acid pinacol ester | 80 | >20:1 | [11] |
Biological Significance and Applications
The rigid framework of the cyclopropane ring is a valuable feature in drug design, as it can lock a molecule into a specific, biologically active conformation. This can lead to enhanced binding affinity for a target receptor or enzyme.
Diverse Biological Activities
Cyclopropane-containing compounds exhibit a wide spectrum of biological activities, including:
-
Enzyme Inhibition: The constrained nature of the cyclopropane ring can mimic transition states of enzymatic reactions, leading to potent inhibition.
-
Antimicrobial and Antiviral Effects: Many natural and synthetic cyclopropanes have demonstrated activity against bacteria, fungi, and viruses.[1][2]
-
Neurochemical Activity: 1-Aminocyclopropanecarboxylic acid (ACC) and its derivatives are known to interact with neurotransmitter receptors in the brain, such as the NMDA receptor.[1]
Role in Agrochemicals
Cyclopropanecarboxylic acids are key components of many commercial agrochemicals. The pyrethroid class of insecticides, for instance, are esters of chrysanthemic acid, a substituted cyclopropanecarboxylic acid.[8] The cyclopropane moiety contributes to the high potency and low mammalian toxicity of these compounds.
Ethylene Biosynthesis in Plants
A fundamentally important cyclopropane derivative in biology is 1-aminocyclopropane-1-carboxylic acid (ACC). ACC is the immediate precursor to ethylene, a plant hormone that regulates a vast array of developmental processes, including fruit ripening, senescence, and germination.[2][12] The development of compounds that modulate ethylene biosynthesis, often by targeting the enzymes ACC synthase or ACC oxidase, is a major area of research in agriculture and food science.[12][13]
Ethylene Biosynthesis Pathway
Caption: The ethylene biosynthesis pathway in plants.
Conclusion
The field of cyclopropanecarboxylic acid synthesis is rich with both established and emerging methodologies. From classic carbenoid-based approaches to modern photoredox catalysis, chemists have a powerful arsenal of tools to construct these valuable motifs. The continued discovery of novel cyclopropane-containing molecules with potent biological activities underscores the importance of this compound class in drug discovery and agrochemical development. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers seeking to explore the vast potential of cyclopropanecarboxylic acids in their own work.
References
- 1. researchgate.net [researchgate.net]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 10. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ffhdj.com [ffhdj.com]
- 13. ffhdj.com [ffhdj.com]
Unveiling the Therapeutic Potential of 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid: A Technical Overview
For Immediate Release
[City, State] – [Date] – 1-(3-Fluorophenyl)cyclopropanecarboxylic acid, a synthetically accessible fluorinated derivative of cyclopropanecarboxylic acid, is emerging as a compound of interest within the drug discovery and development landscape. While direct therapeutic applications remain under investigation, its structural motifs and the broader activities of related compounds suggest several potential avenues for therapeutic targeting. This technical guide provides an in-depth analysis of the known information and plausible mechanistic pathways associated with this compound, tailored for researchers, scientists, and drug development professionals.
Chemical and Pharmacological Profile
This compound is a small molecule with the chemical formula C₁₀H₉FO₂ and a molecular weight of 180.18 g/mol . Its structure, featuring a cyclopropane ring and a fluorophenyl group, imparts unique physicochemical properties that are advantageous for medicinal chemistry applications. The cyclopropane moiety introduces conformational rigidity, while the fluorine atom can enhance metabolic stability and binding affinity.
While specific pharmacological data for this compound is limited in publicly available literature, the broader class of cyclopropane-containing molecules has demonstrated a wide range of biological activities. These include anti-inflammatory, analgesic, and antiviral properties. Furthermore, this compound serves as a key building block in the synthesis of more complex pharmaceutical agents.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of structurally related compounds and derivatives, several potential therapeutic targets can be postulated for this compound.
Inhibition of Leukotriene C4 Synthase
A patent for cyclopropane carboxylic acid derivatives suggests their utility in diseases where the inhibition of leukotriene C4 (LTC4) synthase is beneficial. LTC4 is a potent inflammatory mediator involved in the pathophysiology of asthma and other inflammatory conditions. Inhibition of LTC4 synthase would block the production of LTC4, thereby reducing inflammation.
Putative Signaling Pathway: Inhibition of Leukotriene Synthesis
Caption: Potential inhibition of LTC4 synthase by this compound.
Modulation of Neurological Pathways
Derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid have been investigated as potential antidepressants. This suggests that the core cyclopropane-phenyl structure may interact with targets in the central nervous system, such as neurotransmitter transporters or receptors.
Inhibition of Mitochondrial Fatty Acid β-oxidation
The metabolite cyclopropanecarboxylic acid, derived from the anxiolytic drug panadiplon, has been shown to induce hepatic toxicity by inhibiting mitochondrial fatty acid β-oxidation. This off-target effect highlights a potential interaction of the cyclopropanecarboxylic acid moiety with mitochondrial enzymes. While a potential toxicity liability, this pathway could be explored for therapeutic intervention in diseases characterized by metabolic dysregulation, such as certain cancers.
Illustrative Workflow for Investigating Mitochondrial Toxicity
Caption: Experimental workflow to assess the inhibition of fatty acid oxidation.
Quantitative Data and Experimental Protocols
Currently, there is a notable absence of publicly available, peer-reviewed studies detailing specific quantitative data (e.g., IC₅₀, Kᵢ values) or comprehensive experimental protocols for this compound's interaction with specific biological targets. The information presented is inferred from research on structurally analogous compounds.
To rigorously evaluate the therapeutic potential of this compound, the following experimental approaches are recommended:
-
High-Throughput Screening (HTS): A broad panel of enzyme and receptor binding assays to identify primary biological targets.
-
In Vitro Enzymatic Assays: Focused studies on enzymes implicated by HTS results or structural analogy (e.g., LTC4 synthase, fatty-acyl CoA synthetases).
-
Cell-Based Assays: Evaluation of the compound's effects on relevant cellular pathways (e.g., inflammatory cytokine release, neurotransmitter uptake) in appropriate cell lines.
-
In Vivo Pharmacokinetic and Pharmacodynamic Studies: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties and its effects in relevant animal models of disease.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct evidence of its biological targets is currently scarce, the activities of related compounds point towards potential roles in modulating inflammatory and neurological pathways. The scientific community is encouraged to undertake further focused research to elucidate the specific mechanism of action and therapeutic potential of this intriguing molecule. The generation of robust quantitative data and the publication of detailed experimental protocols will be crucial for advancing our understanding and unlocking the full therapeutic value of this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available information. It does not constitute medical advice. Further research is required to validate the potential therapeutic applications of this compound.
In-Silico Analysis of 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid: A Technical Guide for Drug Discovery Professionals
Introduction
This technical whitepaper provides a comprehensive in-silico evaluation of 1-(3-Fluorophenyl)cyclopropanecarboxylic acid, a synthetic compound with potential therapeutic applications. Cyclopropanecarboxylic acid derivatives are known to exhibit a wide range of biological activities, including enzyme inhibition.[1][2] The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity to target proteins.[3][4][5][6] This guide outlines a hypothetical in-silico study to explore its potential as an inhibitor of a selected biological target, demonstrating a standard workflow for the computational assessment of novel small molecules in drug discovery.[7][8][9][10]
Target Identification and Rationale
Based on the known biological activities of cyclopropane derivatives, a plausible target for this compound is 1-aminocyclopropane-1-carboxylate oxidase (ACC oxidase), a key enzyme in the ethylene biosynthesis pathway in plants.[11][12] While this is a plant enzyme, it serves as an excellent model system for demonstrating the in-silico workflow. For a human therapeutic target, one might consider enzymes for which cyclopropane-containing inhibitors have been reported, such as certain proteases or synthases. For the purpose of this guide, we will proceed with ACC oxidase as the hypothetical target.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the molecule is presented below. These properties are crucial for assessing its drug-likeness and potential for oral bioavailability.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉FO₂ | [13][14] |
| Molecular Weight | 180.18 g/mol | [13][14] |
| XLogP3 | 1.8 | [15] |
| Hydrogen Bond Donors | 1 | [14] |
| Hydrogen Bond Acceptors | 2 | [15] |
| Rotatable Bonds | 2 | [14] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [14] |
In-Silico Workflow
The proposed in-silico study follows a multi-step computational workflow designed to predict the binding affinity, mode of interaction, and pharmacokinetic profile of this compound.
Figure 1: A comprehensive in-silico workflow for the evaluation of small molecules.
Experimental Protocols
This section provides detailed methodologies for the key in-silico experiments outlined in the workflow.
Pharmacophore Modeling
Pharmacophore modeling is employed to identify the essential three-dimensional arrangement of chemical features required for biological activity.[16][17]
Protocol:
-
Ligand Set Preparation: A set of known ACC oxidase inhibitors with diverse structures and a range of activities is compiled from the literature.
-
Feature Identification: Common pharmacophoric features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings are identified across the ligand set.
-
Model Generation: A pharmacophore model is generated based on the alignment of the active ligands. The model represents the key interaction points within the binding site.
-
Model Validation: The generated model is validated by its ability to distinguish between active and inactive compounds from a known dataset.
References
- 1. researchgate.net [researchgate.net]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 9. In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arxiv.org [arxiv.org]
- 11. ffhdj.com [ffhdj.com]
- 12. ffhdj.com [ffhdj.com]
- 13. Cyclopropanecarboxylic acid, 1-(3-fluorophenyl)- [cymitquimica.com]
- 14. chemscene.com [chemscene.com]
- 15. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Pharmacophore mapping and virtual screening | PPTX [slideshare.net]
- 17. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
1-(3-Fluorophenyl)cyclopropanecarboxylic acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Fluorophenyl)cyclopropanecarboxylic acid is a synthetic organic compound featuring a cyclopropane ring and a fluorophenyl group. This unique combination of a strained aliphatic ring and an electron-withdrawing aromatic moiety makes it a molecule of significant interest in medicinal chemistry and drug discovery. The rigid cyclopropane scaffold can serve as a bioisostere for other chemical groups, potentially improving metabolic stability and binding affinity to biological targets. The presence of a fluorine atom on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and acidity, and influence its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of this compound.
Chemical Structure and Properties
The chemical structure of this compound consists of a cyclopropane ring with a carboxylic acid group and a 3-fluorophenyl group attached to the same carbon atom.
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 1-(3-fluorophenyl)cyclopropane-1-carboxylic acid |
| CAS Number | 248588-33-2 |
| Molecular Formula | C₁₀H₉FO₂ |
| Molecular Weight | 180.18 g/mol |
| SMILES | C1CC1(C(=O)O)C2=CC(=CC=C2)F |
| InChI | InChI=1S/C10H9FO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13) |
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented below. It is important to note that some of these values are predicted from computational models due to the limited availability of experimental data in the public domain.
| Property | Value | Source |
| Physical State | White to off-white solid.[1] | Predicted |
| Melting Point | Not available | - |
| Boiling Point | 314.3 °C (Predicted).[1] | Predicted |
| pKa | 4.11 (Predicted).[1] | Predicted |
| Density | 1.361 g/cm³ (Predicted).[1] | Predicted |
| logP | 1.8 | Calculated |
| Solubility | No experimental data available. Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | - |
Synthesis
Proposed Synthetic Pathway
Figure 1: Proposed synthesis of this compound.
Experimental Protocol (Adapted from similar syntheses)
This protocol is a general guideline adapted from the synthesis of similar cyclopropanecarboxylic acid derivatives and would require optimization for this specific compound.
-
Cyclopropanation: To a stirred solution of 3-fluorophenylacetonitrile in a suitable organic solvent (e.g., dichloromethane or toluene), add a phase-transfer catalyst such as tetrabutylammonium bromide. Add 1,2-dibromoethane and a concentrated aqueous solution of sodium hydroxide. The reaction mixture is stirred vigorously at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude intermediate nitrile, 1-(3-fluorophenyl)cyclopropane-1-carbonitrile.
-
Hydrolysis: The crude nitrile is then subjected to hydrolysis. This can be achieved under either acidic or basic conditions.
-
Acidic Hydrolysis: The nitrile is refluxed in a mixture of a strong acid, such as sulfuric acid or hydrochloric acid, and water.
-
Basic Hydrolysis: The nitrile is refluxed in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and if basic hydrolysis was performed, it is acidified with a strong acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes), to afford this compound.
-
Potential Biological Activities and Signaling Pathways
While there are no specific studies on the biological activity of this compound, the structural motifs present in the molecule suggest potential areas for investigation.
Anti-Inflammatory Potential:
Compounds containing a fluorophenyl group are known to exhibit anti-inflammatory properties. The mechanism of action for such compounds often involves the modulation of key inflammatory signaling pathways. It is plausible that this compound could interact with components of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway can lead to a reduction in the inflammatory response.
Figure 2: Potential modulation of the NF-κB signaling pathway.
Other Potential Activities:
The cyclopropane ring is a feature of many biologically active compounds and can confer unique pharmacological properties. Derivatives of cyclopropanecarboxylic acid have been explored for a variety of therapeutic applications, including as antiviral and antimicrobial agents. The rigid nature of the cyclopropane ring can help to lock a molecule into a specific conformation, which may be favorable for binding to a particular enzyme or receptor.
Experimental Protocols for Biological Assays
To evaluate the potential anti-inflammatory activity of this compound, a series of in vitro experiments can be conducted.
Workflow for In Vitro Anti-Inflammatory Screening
Figure 3: Workflow for assessing in vitro anti-inflammatory effects.
Detailed Methodologies
-
Cell Culture: Murine macrophage cell line RAW 264.7 can be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Griess Assay for Nitric Oxide (NO) Production:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve of sodium nitrite.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels:
-
Follow the same cell seeding, pre-treatment, and stimulation protocol as for the Griess assay.
-
Collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for NF-κB Pathway Proteins:
-
Seed RAW 264.7 cells in a 6-well plate.
-
After pre-treatment and LPS stimulation for a shorter duration (e.g., 30-60 minutes), lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, and NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. Its unique structural features suggest possible biological activities, particularly as an anti-inflammatory agent through the modulation of the NF-κB signaling pathway. The synthetic route to this compound is plausible based on established chemical methodologies. This technical guide provides a foundational understanding of its chemical and physical properties and outlines a clear path for future research into its biological effects. Further experimental studies are warranted to confirm the predicted properties and to fully elucidate the therapeutic potential of this intriguing molecule.
References
An In-depth Technical Guide to 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available literature on 1-(3-Fluorophenyl)cyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited direct research on this specific compound, this guide synthesizes information from closely related analogs to present a predictive overview of its synthesis, properties, and potential biological activities.
Chemical Properties and Data
This compound is a fluorinated derivative of phenylcyclopropanecarboxylic acid. The introduction of a fluorine atom on the phenyl ring can significantly influence its physicochemical and pharmacological properties, such as metabolic stability and binding affinity to biological targets.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉FO₂ | [3] |
| Molecular Weight | 180.18 g/mol | [3] |
| Boiling Point | 314.3 °C at 760 mmHg | [3] |
| Density | 1.361 g/cm³ | [3] |
| Refractive Index | 1.584 | [3] |
| Flash Point | 143.9 °C | [3] |
| Vapor Pressure | 0.000199 mmHg at 25°C | [3] |
Synthesis and Experimental Protocols
A proposed synthetic workflow is the samarium-promoted cyclopropanation of 3-fluorocinnamic acid. This method is advantageous as it can be performed on the unmasked carboxylic acid, avoiding the need for protection and deprotection steps.[4]
Caption: Proposed synthetic workflow for this compound.
Exemplary Experimental Protocol for a Related Compound
The following is a detailed experimental protocol for the synthesis of cyclopropanecarboxylic acid from γ-chlorobutyronitrile, which illustrates a fundamental approach to forming the cyclopropane ring that could be adapted.[5]
Materials:
-
Powdered sodium hydroxide (150 g, 3.75 moles)
-
γ-chlorobutyronitrile (103.5 g, 1 mole)
-
Concentrated sulfuric acid (200 g)
-
Cracked ice (300 g)
-
Ether
-
Drierite
Procedure:
-
In a 2-L three-necked round-bottomed flask equipped with two large condensers, combine the powdered sodium hydroxide and γ-chlorobutyronitrile.
-
Mix the contents well by shaking and then heat the mixture on a steam bath. A vigorous reaction will occur.
-
After 1 hour of heating, complete the hydrolysis of the resulting cyclopropyl cyanide by adding 500 ml of water in small portions over approximately 2 hours.
-
Heat the mixture for an additional 1.5 hours with occasional stirring until the oily layer disappears.
-
Cool the solution in an ice bath and acidify with a mixture of concentrated sulfuric acid and cracked ice.
-
Separate the resulting thick layer of cyclopropanecarboxylic acid and polymers.
-
Extract the cold aqueous solution once with 1 L of ether.
-
Combine the extract and the crude acid, and dry over 50 g of Drierite.
-
Remove the solvent in a 500-ml modified Claisen flask on a steam bath.
-
Distill the residue under reduced pressure to yield cyclopropanecarboxylic acid.
Expected Yield: 63.5–68 g (74–79%).[5]
Biological Activity and Potential Applications
While direct biological data for this compound is scarce, the broader class of phenylcyclopropane derivatives has shown significant activity as N-Methyl-D-aspartate (NMDA) receptor antagonists.[6] The NMDA receptor is a key player in excitatory neurotransmission in the central nervous system, and its modulation is a target for treating a range of neurological disorders.[7]
A study of (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives, which share the core phenylcyclopropane scaffold, demonstrated their binding affinity for the NMDA receptor and protective effects against NMDA-induced lethality in mice.[6] This suggests that this compound could also exhibit NMDA receptor antagonist activity. The presence of the fluorine atom may further enhance its metabolic stability and potency.[1]
Table 2: In Vitro NMDA Receptor Binding Affinity of Related Phenylcyclopropane Derivatives
| Compound | IC₅₀ (µM) |
| Milnacipran ((+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropane-N,N-diethylcarboxamide) | 6.3 ± 0.3 |
| N-methyl derivative of Milnacipran | 13 ± 2.1 |
| N,N-dimethyl derivative of Milnacipran | 88 ± 1.4 |
| Aminomethyl homologue of Milnacipran | 10 ± 1.2 |
| Data from Shuto et al. (1995)[6] |
The cyclopropane ring is a valuable structural motif in medicinal chemistry as it can increase the metabolic stability of a compound.[8] Esters of cyclopropanecarboxylic acid have shown enhanced stability against hydrolysis, which is a desirable property for prodrugs.[9]
Signaling Pathways
Based on the activity of structurally related compounds, a primary putative mechanism of action for this compound is the antagonism of the NMDA receptor. NMDA receptors are ionotropic glutamate receptors that, upon activation, allow the influx of Ca²⁺ into the neuron, triggering downstream signaling cascades. Antagonists can block this channel, thereby inhibiting excessive neuronal excitation, which is implicated in various neurological conditions.[10]
Caption: Putative mechanism of action via NMDA receptor antagonism.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics, particularly targeting the central nervous system. While direct experimental data for this compound is limited, the analysis of structurally similar molecules strongly suggests potential as an NMDA receptor antagonist. The presence of the fluorophenyl and cyclopropane moieties is expected to confer favorable pharmacokinetic properties, such as enhanced metabolic stability. Further research is warranted to synthesize this compound and empirically determine its biological activity and therapeutic potential. The synthetic strategies and putative mechanisms of action outlined in this guide provide a solid foundation for future investigations by researchers and drug development professionals.
References
- 1. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 4. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2-(4-Fluorophenyl)cyclopropanecarboxylic Acid [myskinrecipes.com]
- 9. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed two-step synthesis protocol for 1-(3-Fluorophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the phase-transfer catalyzed cyclopropanation of (3-fluorophenyl)acetonitrile with 1,2-dibromoethane to yield 1-(3-fluorophenyl)cyclopropanecarbonitrile. Subsequent hydrolysis of the nitrile furnishes the target carboxylic acid. This protocol includes detailed experimental procedures, tables of reactants and reaction parameters, and a workflow diagram to ensure reproducibility.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The incorporation of a fluorinated phenylcyclopropane moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often leading to improved metabolic stability, binding affinity, and bioavailability. The following protocol outlines a reliable and scalable method for the preparation of this important synthetic intermediate.
Overall Reaction Scheme
Experimental Protocols
Step 1: Synthesis of 1-(3-Fluorophenyl)cyclopropanecarbonitrile
This step involves the cyclopropanation of (3-fluorophenyl)acetonitrile using 1,2-dibromoethane under phase-transfer catalysis conditions.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| (3-Fluorophenyl)acetonitrile | C₈H₆FN | 135.14 | 13.5 g | 1.0 |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 28.2 g (13.0 mL) | 1.5 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 40.0 g | 10.0 |
| Benzyltriethylammonium Chloride | C₁₃H₂₂ClN | 227.77 | 2.28 g | 0.1 |
| Toluene | C₇H₈ | 92.14 | 150 mL | - |
| Water (deionized) | H₂O | 18.02 | 100 mL | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add (3-fluorophenyl)acetonitrile (13.5 g, 0.1 mol), 1,2-dibromoethane (28.2 g, 0.15 mol), benzyltriethylammonium chloride (2.28 g, 0.01 mol), and toluene (150 mL).
-
Prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving 40.0 g of NaOH in 80 mL of water. Caution: This process is highly exothermic. Allow the solution to cool to room temperature.
-
With vigorous stirring, add the sodium hydroxide solution dropwise to the reaction mixture over a period of 30 minutes.
-
After the addition is complete, heat the mixture to 60-65 °C and maintain this temperature with continued vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 100 mL of water and continue stirring for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 1-(3-fluorophenyl)cyclopropanecarbonitrile as an oil. The crude product can be used in the next step without further purification or can be purified by vacuum distillation.
Step 2: Hydrolysis of 1-(3-Fluorophenyl)cyclopropanecarbonitrile to this compound
This step involves the hydrolysis of the nitrile intermediate to the corresponding carboxylic acid under basic conditions, followed by acidification.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (assuming 100% yield from Step 1) | Molar Equivalents |
| 1-(3-Fluorophenyl)cyclopropanecarbonitrile | C₁₀H₈FN | 161.18 | 16.1 g | 1.0 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 20.0 g | 5.0 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - |
| Water (deionized) | H₂O | 18.02 | 100 mL | - |
| Hydrochloric Acid (concentrated, ~37%) | HCl | 36.46 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 1-(3-fluorophenyl)cyclopropanecarbonitrile (16.1 g, 0.1 mol) in ethanol (100 mL).
-
Prepare a solution of sodium hydroxide (20.0 g, 0.5 mol) in water (100 mL) and add it to the flask.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction can be monitored by observing the cessation of ammonia evolution (test with moist pH paper) or by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow, dropwise addition of concentrated hydrochloric acid with stirring.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash the filter cake with cold water (3 x 30 mL).
-
Dry the product in a vacuum oven at 50 °C to a constant weight. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture).
Data Presentation
Table 1: Reaction Parameters and Expected Yields
| Step | Reaction | Temperature (°C) | Time (h) | Solvent | Expected Yield (%) | Physical Form of Product |
| 1 | Cyclopropanation of (3-fluorophenyl)acetonitrile | 60-65 | 4-6 | Toluene/Water | 85-95 | Oil |
| 2 | Hydrolysis of Nitrile | Reflux (~80-90) | 12-24 | Ethanol/Water | 80-90 | White Solid |
Workflow Diagram
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
1,2-Dibromoethane is a suspected carcinogen and should be handled with extreme care.
-
Concentrated sodium hydroxide and hydrochloric acid are corrosive and can cause severe burns. Handle with appropriate care.
-
The cyclopropanation reaction is exothermic; ensure proper temperature control.
Application Notes and Protocols: 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Fluorophenyl)cyclopropanecarboxylic acid is a synthetic organic compound that holds significant interest in the field of medicinal chemistry. Its rigid cyclopropane scaffold and the presence of a fluorine atom make it a valuable building block for the synthesis of novel therapeutic agents. The cyclopropane ring introduces conformational constraint, which can lead to higher binding affinity and selectivity for biological targets. The fluorine substitution can enhance metabolic stability, improve pharmacokinetic properties, and increase binding interactions. This document provides an overview of its primary application as a precursor for kinase inhibitors, detailed experimental protocols for its synthesis, and its relevance in targeting key signaling pathways in cancer.
Core Application: Intermediate for Kinase Inhibitor Synthesis
The primary application of this compound in medicinal chemistry is as a key structural motif and synthetic intermediate in the development of kinase inhibitors. Its structural isomer, 1-(4-fluorophenyl)cyclopropanecarboxylic acid, is a well-documented precursor to Cabozantinib , a potent multi-tyrosine kinase inhibitor approved for the treatment of certain cancers. Cabozantinib targets several receptor tyrosine kinases, including MET, VEGFR2, and RET. The structural similarity suggests that this compound is a valuable analog for the synthesis of novel kinase inhibitors with potentially different selectivity and pharmacological profiles.
Relevant Signaling Pathway: c-Met Signaling in Cancer
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and migration. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of various cancers.[1] Inhibition of this pathway is a key strategy in cancer therapy. Cabozantinib is a known inhibitor of c-Met.[2] Given that this compound is a potential building block for analogs of Cabozantinib, understanding the c-Met pathway is critical.
Caption: c-Met signaling pathway and point of inhibition.
Quantitative Data
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Kinase Activity | |||
| MET | Kinase Assay | 1.3 nM | [2] |
| VEGFR2 | Kinase Assay | 0.035 nM | [2] |
| RET | Kinase Assay | 5.2 nM | [2] |
| KIT | Kinase Assay | 4.6 nM | [2] |
| AXL | Kinase Assay | 7 nM | [2] |
| TIE2 | Kinase Assay | 14.3 nM | [2] |
| FLT3 | Kinase Assay | 11.3 nM | [2] |
| Cell Proliferation | |||
| Hep3B (Hepatocellular Carcinoma) | Cell Viability | 15.2 µM | [3] |
| Huh7 (Hepatocellular Carcinoma) | Cell Viability | 9.1 µM | [3] |
| A549 (Non-Small Cell Lung Cancer) | Cell Viability | 37.3 µM | [3] |
| H1299 (Non-Small Cell Lung Cancer) | Cell Viability | 16.1 µM | [3] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the known synthesis of the isomeric 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a key intermediate for Cabozantinib. The procedure involves the reaction of 1,1-cyclopropanedicarboxylic acid with 3-fluoroaniline.
Materials:
-
1,1-Cyclopropanedicarboxylic acid
-
3-Fluoroaniline
-
Thionyl chloride (SOCl₂)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heptane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,1-cyclopropanedicarboxylic acid (1 equivalent) in anhydrous THF.
-
Base Addition: Cool the solution in an ice-water bath. Add triethylamine (1.05 equivalents) dropwise to the solution, maintaining the temperature below 10°C. Stir the resulting solution for 30 minutes at this temperature.
-
Acid Chloride Formation: To the same flask, add thionyl chloride (1 equivalent) dropwise, ensuring the temperature remains below 10°C. Stir for 1-2 hours at this temperature to form the acid chloride intermediate.
-
Amine Addition: In a separate flask, prepare a solution of 3-fluoroaniline (1 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture, again keeping the temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M NaOH solution, water, and saturated brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: To the resulting viscous liquid, add heptane to precipitate the solid product. Collect the solid by filtration and dry under vacuum to yield 1-((3-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.
-
Hydrolysis (Optional): To obtain this compound, the amide can be hydrolyzed under acidic or basic conditions, followed by purification.
Caption: Workflow for the synthesis of the title compound.
General Protocol for Kinase Inhibition Assay (Example: c-Met)
This is a generalized protocol for evaluating the inhibitory activity of a compound, such as a derivative of this compound, against a target kinase like c-Met.
Materials:
-
Recombinant human c-Met kinase
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: To the wells of a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the c-Met enzyme.
-
Initiation of Reaction: Add a mixture of ATP and the substrate peptide to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP via a luminescent signal.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Logical Relationships in Drug Design
The use of this compound in medicinal chemistry is guided by the principles of structure-activity relationships (SAR). The goal is to systematically modify the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties.
Caption: Logical flow of Structure-Activity Relationship (SAR) studies.
Conclusion
This compound is a valuable building block in medicinal chemistry, primarily for the synthesis of novel kinase inhibitors. Its structural features offer the potential to create compounds with improved pharmacological properties. The provided protocols for synthesis and biological evaluation, along with an understanding of the relevant signaling pathways, should serve as a useful guide for researchers in the field of drug discovery and development.
References
- 1. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cabozantinib synthesis - chemicalbook [chemicalbook.com]
- 3. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Fluorophenyl)cyclopropanecarboxylic acid is a valuable synthetic building block in medicinal chemistry. The incorporation of a cyclopropane ring can enhance the metabolic stability and binding affinity of drug candidates.[1] The fluorine atom on the phenyl ring offers a site for modulating electronic properties and can improve pharmacokinetic profiles. This document provides detailed application notes and protocols for the use of this compound in the synthesis of biologically active molecules, with a focus on its application in the development of kinase inhibitors.
The cyclopropane moiety is a key structural feature in a variety of biologically active compounds, including those with applications in treating cancer, infectious diseases, and cardiovascular conditions.[1] Its rigid structure can lock a molecule into a bioactive conformation, while its unique electronic properties can influence interactions with biological targets.
Key Applications in Drug Discovery
Derivatives of this compound are of particular interest in the development of inhibitors for protein kinases, a class of enzymes that play a crucial role in cell signaling and are frequently dysregulated in diseases such as cancer. The related compound, Cabozantinib, which contains a 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxamide moiety, is a potent inhibitor of multiple receptor tyrosine kinases, including MET and VEGFR2.
While direct examples of drug candidates synthesized from the 3-fluoro isomer are not as prevalent in publicly available literature as its 4-fluoro counterpart, the synthetic strategies and biological targets are often analogous. The primary application of this compound is in the formation of amide bonds with various amine-containing scaffolds to generate libraries of potential kinase inhibitors.
Experimental Protocols
A common and crucial reaction involving this compound is its coupling with an amine to form an amide bond. This reaction is central to the synthesis of a wide array of potential drug candidates.
General Protocol for Amide Coupling
This protocol outlines the formation of an amide bond between this compound and a generic primary or secondary amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Amine of interest
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Addition of Amine and Base: To the solution from step 1, add the amine of interest (1.0-1.2 equivalents) followed by a tertiary amine base such as DIPEA or TEA (2.0-3.0 equivalents).
-
Activation: In a separate flask, dissolve EDC·HCl (1.2-1.5 equivalents) and HOBt or HOAt (1.2-1.5 equivalents) in a minimal amount of anhydrous DMF or DCM.
-
Coupling: Add the solution from step 3 dropwise to the reaction mixture from step 2 at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired amide.
Quantitative Data for Analogous Syntheses:
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| 1,1-Cyclopropanedicarboxylic acid derivative | 4-Fluoroaniline | 1-((4-Fluorophenyl)formamyl)cyclopropane-carboxylic acid | 81.1 | [2] |
| 1-((4-Fluorophenyl)formamyl)cyclopropanecarbonyl chloride | 4-(6,7-Dimethoxyquinolin-4-yloxy)aniline | N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | 97.2 | [2] |
Visualizing Synthetic and Signaling Pathways
To aid in the conceptualization of experimental workflows and potential biological mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of N-aryl-1-(3-fluorophenyl)cyclopropanecarboxamides.
Caption: A potential mechanism of action for derivatives targeting receptor tyrosine kinases.
Conclusion
This compound serves as a versatile building block for the synthesis of novel bioactive compounds, particularly in the realm of kinase inhibitor discovery. The protocols and data presented, though partly extrapolated from closely related isomers due to a lack of specific literature on the 3-fluoro derivative, provide a solid foundation for researchers to design and execute synthetic strategies. The provided workflows and pathway diagrams offer a conceptual framework for the application of this compound in drug development programs. Further research into the specific applications of the 3-fluoro isomer is warranted to fully elucidate its potential in medicinal chemistry.
References
Application Notes and Protocols for the Derivatization of 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid and its Evaluation in Bioassays
Introduction
1-(3-Fluorophenyl)cyclopropanecarboxylic acid is a versatile scaffold for the development of novel bioactive compounds. The rigid cyclopropane ring and the presence of a fluorophenyl group offer unique stereochemical and electronic properties that can be exploited in drug design. Derivatization of the carboxylic acid moiety, most commonly through amide bond formation, allows for the exploration of a wide range of chemical space and the fine-tuning of pharmacological activity. This document provides detailed protocols for the synthesis of a library of 1-(3-Fluorophenyl)cyclopropanecarboxamides and their subsequent evaluation as potential inhibitors of the serotonin transporter (SERT), a key target in the treatment of depression and other mood disorders.[1][2]
Derivatization of this compound
The primary route for the derivatization of this compound is the formation of amides through coupling with a diverse library of primary and secondary amines. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with the desired amine.
Application in Bioassays
Derivatives of this compound are promising candidates for evaluation as monoamine reuptake inhibitors.[3][4] The serotonin transporter (SERT) is a primary target for many antidepressant drugs.[2] The biological activity of the synthesized amide derivatives can be assessed using in vitro bioassays, such as radioligand binding assays and neurotransmitter uptake assays, to determine their affinity and potency for SERT.
Quantitative Data Summary
The following table presents illustrative quantitative data for a hypothetical series of N-substituted 1-(3-Fluorophenyl)cyclopropanecarboxamide derivatives. This data is based on the activities of structurally related compounds and serves as an example for data presentation.
| Compound ID | R₁ | R₂ | SERT Kᵢ (nM) | SERT IC₅₀ (nM) |
| FPC-001 | H | Methyl | 120.5 | 250.2 |
| FPC-002 | H | Ethyl | 95.8 | 180.4 |
| FPC-003 | H | Propyl | 75.3 | 150.6 |
| FPC-004 | H | Benzyl | 45.1 | 90.7 |
| FPC-005 | Methyl | Methyl | 60.9 | 110.3 |
| FPC-006 | Methyl | Ethyl | 52.4 | 98.5 |
| FPC-007 | \multicolumn{2}{c | }{Pyrrolidinyl} | 30.2 | 65.1 |
| FPC-008 | \multicolumn{2}{c | }{Piperidinyl} | 25.6 | 50.8 |
| (S)-Citalopram | - | - | 2.6 | 7.4 |
Note: The data for (S)-Citalopram is included as a reference compound.[5][6]
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-1-(3-fluorophenyl)cyclopropanecarboxamide (FPC-004)
Materials:
-
This compound
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Benzylamine
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve benzylamine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Add the benzylamine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure N-benzyl-1-(3-fluorophenyl)cyclopropanecarboxamide.
Protocol 2: Competitive Radioligand Binding Assay for SERT
Materials:
-
Cell membranes from HEK293 cells stably expressing human SERT (hSERT)
-
[³H]-Citalopram (radioligand)
-
Synthesized amide derivatives (test compounds)
-
Fluoxetine (for non-specific binding determination)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash buffer: Ice-cold assay buffer
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and fluoxetine in the assay buffer.
-
In a 96-well microplate, add in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: 10 µM fluoxetine.
-
Test Compound: Serial dilutions of the synthesized amide derivatives.
-
-
Add [³H]-Citalopram to all wells at a final concentration near its Kd (e.g., 1 nM).
-
Add the hSERT membrane preparation to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Determine the IC₅₀ value for each test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Serotonin Uptake Inhibition Assay
Materials:
-
HEK293 cells stably expressing hSERT
-
[³H]-Serotonin ([³H]-5-HT)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Synthesized amide derivatives (test compounds)
-
Citalopram (positive control)
-
96-well cell culture plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Seed the hSERT-expressing cells in a 96-well plate and grow to confluence.
-
On the day of the assay, wash the cells with KRH buffer.
-
Pre-incubate the cells with serial dilutions of the test compounds or citalopram for 15 minutes at 37°C.
-
Initiate the uptake by adding [³H]-5-HT to each well at a final concentration near its KM (e.g., 1 µM).
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells and transfer the lysate to scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway
The serotonin transporter is located on the presynaptic membrane of serotonergic neurons. Its primary function is to clear serotonin from the synaptic cleft, thereby terminating the neurotransmitter signal. Inhibition of SERT leads to an increase in the concentration and duration of serotonin in the synapse, enhancing its effects on postsynaptic receptors.
References
- 1. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling Reactions with 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is one of the most critical and frequently utilized reactions in medicinal chemistry and drug development.[1] The resulting amide linkage is a key structural motif found in a vast array of pharmaceuticals and biologically active molecules. 1-(3-Fluorophenyl)cyclopropanecarboxylic acid is a valuable building block in drug discovery, with its rigid cyclopropane scaffold and fluorophenyl moiety offering unique conformational constraints and metabolic stability.
These application notes provide detailed protocols for the coupling of this compound with various primary and secondary amines using several classes of common and efficient coupling reagents. The selection of an appropriate coupling reagent and reaction conditions is crucial for achieving high yields, minimizing side reactions such as epimerization, and ensuring straightforward purification.[2][3]
Overview of Common Amide Coupling Reagents
The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine.[1] This is achieved using a coupling reagent. The primary classes of reagents are outlined below:
-
Carbodiimides (e.g., EDC, DCC, DIC): These reagents, like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are widely used due to their effectiveness and the water-solubility of their byproducts, which simplifies workup.[4][5] They are often used with additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to increase efficiency and suppress racemization.[5]
-
Onium Salts (Aminium/Uronium and Phosphonium):
-
Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, leading to rapid reactions and are particularly useful for sterically hindered substrates.[6][7] They activate the carboxylic acid by forming highly reactive OAt or OBt esters.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is also very effective, and its byproducts are considered less hazardous than those from some older reagents.[7] Phosphonium reagents often offer better solubility in common solvents compared to their uronium counterparts.
-
-
Propanephosphonic Acid Anhydride (T3P®): T3P® is a versatile and safe coupling reagent known for its high selectivity, low epimerization, and high yields.[2][3][8] Its byproducts are water-soluble, allowing for simple aqueous workup, making it ideal for large-scale synthesis.[2][8][9]
General Workflow for Amide Coupling
The diagram below illustrates the typical experimental workflow for the synthesis of an amide from this compound.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions and expected outcomes for the coupling of this compound with a generic amine (e.g., benzylamine) using different coupling reagents. Yields are illustrative and will vary based on the specific amine substrate and reaction scale.
| Coupling Reagent | Additive | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt (1.2) | DIPEA (2.0) | DCM | 0 to RT | 12-18 | 75-90% | Water-soluble byproducts allow for easy aqueous workup.[4][5] |
| HATU | None | DIPEA (2.0) | DMF | 0 to RT | 2-6 | 85-98% | Highly efficient, ideal for hindered amines; requires careful stoichiometry.[6][7] |
| PyBOP | None | DIPEA (2.0) | DMF | RT | 4-8 | 80-95% | Rapid reactions with byproducts that are less hazardous than older reagents.[7] |
| T3P® | Pyridine (2.0) | Pyridine (2.0) | EtOAc | 0 to RT | 6-12 | 88-97% | Excellent for minimizing epimerization; byproducts removed by aqueous wash.[2][8][9] |
Experimental Protocols
Materials and General Methods:
-
All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvents should be anhydrous grade.
-
This compound and amines should be of high purity.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
This protocol is a standard, cost-effective method suitable for a wide range of amines.
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), 1-Hydroxybenzotriazole (HOBt) (1.2 equiv.), and the desired amine (1.1 equiv.).
-
Dissolve the mixture in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Cool the flask to 0 °C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 equiv.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.
This protocol is highly effective for challenging couplings, including those with sterically hindered or electron-deficient amines.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous DMF.
-
Add HATU (1.1 equiv.) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.) and stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Add the amine (1.1 equiv.) to the reaction mixture.
-
Stir at room temperature for 2-6 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water and extract with Ethyl Acetate (3x).
-
Combine the organic layers and wash with saturated LiCl solution (to remove residual DMF), followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This protocol is valued for its operational simplicity, excellent safety profile, and ease of purification.[2][8]
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.) and the amine (1.1 equiv.).
-
Dissolve the components in a suitable solvent such as Ethyl Acetate (EtOAc) or Acetonitrile (MeCN).
-
Add Pyridine (2.0-3.0 equiv.) as a base.
-
Add T3P® (1.5 equiv., typically as a 50% solution in EtOAc) dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Workup: Quench the reaction with water or saturated NaHCO₃ solution.
-
Separate the organic layer. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude material via flash column chromatography or recrystallization.
References
- 1. hepatochem.com [hepatochem.com]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocol: Large-Scale Synthesis of 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(3-Fluorophenyl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. Its rigid cyclopropane scaffold and the presence of a fluorine atom can significantly influence the conformational properties, metabolic stability, and binding affinity of drug candidates. This document provides a detailed protocol for the large-scale synthesis of this compound, adapted from established methodologies for related compounds. The described multi-step synthesis is designed to be scalable and efficient, making it suitable for industrial production.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process starting from (3-Fluorophenyl)acetonitrile. The first step involves the formation of the cyclopropane ring via a reaction with 1-bromo-2-chloroethane, followed by the hydrolysis of the resulting nitrile to the carboxylic acid.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(3-Fluorophenyl)cyclopropanecarbonitrile
This procedure is adapted from the general principles of cyclopropanation of active methylene compounds.
Materials:
-
(3-Fluorophenyl)acetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Bromo-2-chloroethane
-
Toluene
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Reaction vessel equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), charge the reaction vessel with a 60% dispersion of sodium hydride in mineral oil.
-
Add anhydrous DMF to the vessel and cool the suspension to 0-5 °C with an ice bath.
-
Slowly add (3-Fluorophenyl)acetonitrile dropwise to the cooled suspension while maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0-5 °C and add 1-bromo-2-chloroethane dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until reaction completion is confirmed by TLC or GC analysis.
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the product with toluene. Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(3-Fluorophenyl)cyclopropanecarbonitrile. The crude product can be purified by vacuum distillation.
Step 2: Hydrolysis of 1-(3-Fluorophenyl)cyclopropanecarbonitrile to this compound
This hydrolysis protocol is based on standard procedures for converting nitriles to carboxylic acids.[1]
Materials:
-
1-(3-Fluorophenyl)cyclopropanecarbonitrile
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel with a reflux condenser and stirrer
Procedure:
-
In the reaction vessel, dissolve 1-(3-Fluorophenyl)cyclopropanecarbonitrile in ethanol.
-
Add a solution of sodium hydroxide in water to the vessel.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol by distillation under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted nitrile.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
-
Extract the acidic aqueous layer with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Data Presentation
Table 1: Reagent Quantities and Molar Equivalents for Step 1
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent | Quantity (for 1 mole scale) |
| (3-Fluorophenyl)acetonitrile | 135.14 | 1.0 | 135.14 g |
| Sodium Hydride (60%) | 40.00 (as 100%) | 1.2 | 80.0 g |
| 1-Bromo-2-chloroethane | 143.41 | 1.1 | 157.75 g |
| DMF | - | - | 1.35 L |
| Toluene | - | - | As required for extraction |
Table 2: Reagent Quantities and Molar Equivalents for Step 2
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent | Quantity (for 1 mole scale) |
| 1-(3-Fluorophenyl)cyclopropanecarbonitrile | 161.18 | 1.0 | 161.18 g |
| Sodium Hydroxide | 40.00 | 3.0 | 120.0 g |
| Ethanol | - | - | 1.6 L |
| Water | - | - | 1.6 L |
| Concentrated HCl | - | - | As required for acidification |
| Diethyl Ether | - | - | As required for extraction |
Table 3: Expected Yields and Purity
| Step | Product | Theoretical Yield (g) | Expected Yield Range (%) | Purity (by HPLC) |
| 1. Cyclopropanation | 1-(3-Fluorophenyl)cyclopropanecarbonitrile | 161.18 | 70-85% | >95% (after dist.) |
| 2. Hydrolysis | This compound | 180.17 | 80-95% | >98% (after recryst.) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
References
Applications of Cyclopropanecarboxylic Acids in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a small, strained three-membered carbocycle, has emerged as a valuable structural motif in modern drug discovery. Its unique conformational rigidity, metabolic stability, and ability to act as a bioisostere for other functional groups have led to the incorporation of cyclopropanecarboxylic acid and its derivatives into a range of clinically successful and investigational drugs. This document provides detailed application notes on the use of cyclopropanecarboxylic acids in various therapeutic areas, along with protocols for their synthesis and biological evaluation.
I. Therapeutic Applications and Lead Compounds
Cyclopropanecarboxylic acid moieties are found in drugs targeting a diverse array of biological targets, from viral proteases to central nervous system receptors. The rigid cyclopropane scaffold helps to lock in bioactive conformations, improving binding affinity and specificity for the target protein.
Antiviral Agents: HCV Protease Inhibitors
A significant application of cyclopropanecarboxylic acid derivatives is in the development of direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV) infection. Several approved HCV NS3/4A protease inhibitors incorporate a cyclopropane ring as a key structural element.
-
Glecaprevir (ABT-493): A pangenotypic HCV NS3/4A protease inhibitor, glecaprevir features a cyclopropanecarboxylic acid derivative. It exhibits potent activity against various HCV genotypes.
-
Grazoprevir (MK-5172): This inhibitor also contains a cyclopropane moiety and is effective against multiple HCV genotypes.
-
Voxilaprevir (GS-9857): A pangenotypic NS3/4A protease inhibitor that includes a cyclopropanesulfonamide group, showcasing the versatility of the cyclopropane scaffold.
These compounds demonstrate the utility of the cyclopropane ring in designing potent and specific enzyme inhibitors. The rigid nature of the ring helps to properly orient the pharmacophoric groups for optimal interaction with the enzyme's active site.
Central Nervous System (CNS) Agents
The cyclopropane motif is also present in drugs targeting the CNS, where it can influence receptor binding and metabolic stability.
-
Tasimelteon: An agonist of melatonin receptors MT1 and MT2, tasimelteon is used for the treatment of non-24-hour sleep-wake disorder. The cyclopropane ring in its structure is crucial for its high affinity and selectivity.
-
Tranylcypromine: A well-established monoamine oxidase (MAO) inhibitor used as an antidepressant, tranylcypromine contains a cyclopropylamine functional group, which is biosynthetically related to cyclopropanecarboxylic acid. It acts as an irreversible inhibitor of both MAO-A and MAO-B.
Antibacterial Agents
Cyclopropanecarboxylic acid derivatives are being explored as novel antibacterial agents, particularly as inhibitors of essential bacterial enzymes. One promising target is O-acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis in bacteria but absent in humans. Inhibitors of OASS have the potential to act as adjuvants, enhancing the efficacy of existing antibiotics.
II. Quantitative Data on Biological Activity
The following tables summarize the quantitative biological activity of selected drugs and compounds containing a cyclopropanecarboxylic acid or a related cyclopropane moiety.
Table 1: Antiviral Activity of HCV NS3/4A Protease Inhibitors
| Compound | Target | Assay Type | Value | Units | Genotype | Reference |
| Glecaprevir | HCV NS3/4A Protease | Biochemical IC50 | 3.5 - 11.3 | nM | 1-6 | |
| Glecaprevir | HCV Replicon | Cell-based EC50 | 0.21 - 4.6 | nM | 1a, 1b, 2a, 2b, 3a, 4a, 5a, 6a, 6e | |
| Grazoprevir | HCV NS3/4A Protease | Biochemical IC50 | pM to sub-nM | - | 1a | |
| Grazoprevir | HCV Replicon | Cell-based EC50 | 0.2 | nM | 4 | |
| Voxilaprevir | SARS-CoV-2 Spike Protein | Cell-based EC50 | >178 | µM | - |
Table 2: Activity of CNS-Acting Drugs
| Compound | Target | Assay Type | Value | Units | Reference |
| Tasimelteon | Melatonin Receptor MT1 | Binding Affinity (Ki) | 0.304 | nM | |
| Tasimelteon | Melatonin Receptor MT2 | Binding Affinity (Ki) | 0.07 | nM | |
| Tranylcypromine | MAO-A | Inhibition IC50 | 2.3 | µM | |
| Tranylcypromine | MAO-B | Inhibition IC50 | 0.95 | µM |
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of cyclopropanecarboxylic acid derivatives.
Synthesis of Cyclopropanecarboxylic Acid
A common laboratory-scale synthesis of cyclopropanecarboxylic acid involves the hydrolysis of cyclopropyl cyanide.
Materials:
-
Cyclopropyl cyanide
-
Sulfuric acid (concentrated)
-
Water
-
Ice
-
Ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Distillation apparatus
Procedure:
-
Carefully add concentrated sulfuric acid to cyclopropyl cyanide in a flask equipped with a reflux condenser and a dropping funnel, while cooling in an ice bath.
-
Slowly add water dropwise to the reaction mixture. The hydrolysis is an exothermic reaction and should be controlled.
-
After the addition of water is complete, heat the mixture to reflux for several hours to ensure complete hydrolysis of the nitrile to the carboxylic acid.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Acidify the mixture with concentrated sulfuric acid diluted with ice.
-
Extract the aqueous solution with ether multiple times.
-
Combine the ether extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the ether by rotary evaporation.
-
Distill the crude product under reduced pressure to obtain pure cyclopropanecarboxylic acid.
Determination of IC50 for Viral Protease Inhibitors (FRET Assay)
This protocol is adapted for the general determination of the inhibitory activity of compounds against viral proteases, such as HCV NS3/4A or SARS-CoV-2 3CLpro, using a Förster Resonance Energy Transfer (FRET) assay.
Materials:
-
Purified viral protease
-
FRET peptide substrate with a cleavage site for the protease, flanked by a fluorophore and a quencher.
-
Assay buffer (e.g., Tris-HCl or HEPES buffer with appropriate salts and additives like DTT and EDTA)
-
Test compounds (cyclopropanecarboxylic acid derivatives) dissolved in DMSO
-
96-well or 384-well microplates (black, non-binding surface)
-
Microplate reader capable of fluorescence intensity measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the purified protease to the desired concentration in assay buffer.
-
Assay Setup:
-
Add a small volume of the diluted test compounds to the wells of the microplate.
-
Include a positive control (enzyme with DMSO, no inhibitor) and a negative control (assay buffer with DMSO, no enzyme).
-
Add the diluted enzyme solution to all wells except the negative control.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Prepare a working solution of the FRET substrate in the assay buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the microplate in the plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths for the fluorophore over time.
-
Data Analysis:
-
Calculate the initial reaction velocity for each well by determining the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Bioassay for OASS Inhibitors
This protocol describes a simple disc diffusion assay to screen for inhibitors of O-acetylserine sulfhydrylase (OASS) in bacteria.
Materials:
-
Bacterial strain (e.g., Salmonella Typhimurium)
-
Minimal medium agar plates (e.g., M9 agar)
-
Sterile paper discs
-
Test compounds dissolved in a suitable solvent
-
Positive control (known OASS inhibitor)
-
Negative control (solvent only)
-
Incubator
Procedure:
-
Bacterial Culture: Grow an overnight culture of the bacterial strain in a suitable broth medium.
-
Plate Preparation: Spread a lawn of the bacterial culture onto the surface of the minimal medium agar plates.
-
Disc Application:
-
Aseptically place sterile paper discs onto the surface of the agar.
-
Apply a small volume of the test compound solution, positive control, and negative control to separate discs.
-
-
Incubation: Incubate the plates at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 24-48 hours.
-
Result Analysis: Measure the diameter of the zone of inhibition (clear area where bacterial growth is inhibited) around each disc. A larger zone of inhibition indicates greater antibacterial activity, potentially due to OASS inhibition.
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of cyclopropanecarboxylic acids in drug discovery.
Caption: A generalized workflow for the discovery and development of drugs containing cyclopropanecarboxylic acid derivatives.
Caption: The role of HCV NS3/4A protease in the viral replication cycle and its inhibition by cyclopropane-based drugs.
Caption: Simplified signaling pathway of melatonin receptors activated by the cyclopropane-containing drug Tasimelteon.
Application Notes and Protocols for the Esterification of 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification of 1-(3-Fluorophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry. The resulting esters are often key intermediates in the synthesis of pharmacologically active compounds. This document outlines three common and effective esterification methods: Fischer Esterification, Steglich Esterification, and an acid chloride-mediated approach.
Introduction
This compound is a structurally unique carboxylic acid incorporating a cyclopropane ring and a fluorinated phenyl group. These structural motifs are of significant interest in drug design as they can influence molecular conformation, metabolic stability, and binding affinity to biological targets. The esterification of this acid is a fundamental transformation to enable further synthetic modifications or to produce ester-containing target molecules. The choice of esterification method depends on the desired ester, the scale of the reaction, and the presence of other functional groups in the alcohol coupling partner.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉FO₂ |
| Molecular Weight | 180.18 g/mol |
| Boiling Point | 314.3°C at 760 mmHg[1] |
| Density | 1.361 g/cm³[1] |
| Flash Point | 143.9°C[1] |
Method 1: Fischer Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is a reversible process, and to achieve high yields, the equilibrium is typically shifted towards the products by using a large excess of the alcohol or by removing water as it is formed.[1] This method is most suitable for the synthesis of simple alkyl esters (e.g., methyl, ethyl) where the alcohol can be used as the solvent.
Experimental Protocol: Methyl 1-(3-Fluorophenyl)cyclopropanecarboxylate Synthesis
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or diethyl ether
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-50 eq), which will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or diethyl ether.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Logical Workflow for Fischer Esterification
Caption: Workflow for Fischer Esterification.
Method 2: Steglich Esterification
The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2][3] This method is particularly useful for temperature-sensitive substrates and for the synthesis of esters from secondary and tertiary alcohols where Fischer esterification may fail or lead to side products.[4]
Experimental Protocol: tert-Butyl 1-(3-Fluorophenyl)cyclopropanecarboxylate Synthesis
Materials:
-
This compound
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (anhydrous)
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and tert-butanol (1.2-1.5 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP (0.1-0.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.
-
The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
After the reaction is complete (monitored by TLC), filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.
-
Wash the filtrate with 0.5 N hydrochloric acid, followed by saturated sodium bicarbonate solution, and then water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Signaling Pathway for Steglich Esterification
Caption: Mechanism of Steglich Esterification.
Method 3: Acid Chloride-Mediated Esterification
This two-step method involves the conversion of the carboxylic acid to a more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol.[5] This is a versatile and often high-yielding method suitable for a wide range of alcohols, including those that are sterically hindered or have sensitive functional groups.
Experimental Protocol: Ethyl 1-(3-Fluorophenyl)cyclopropanecarboxylate Synthesis
Step A: Synthesis of 1-(3-Fluorophenyl)cyclopropanecarbonyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene or Dichloromethane (anhydrous)
-
A catalytic amount of Dimethylformamide (DMF) (optional)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), add this compound (1.0 eq).
-
Add anhydrous toluene or dichloromethane.
-
Carefully add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux for 1-3 hours. The evolution of HCl and SO₂ gas will be observed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used in the next step without further purification.
Step B: Esterification
Materials:
-
1-(3-Fluorophenyl)cyclopropanecarbonyl chloride (from Step A)
-
Ethanol (anhydrous)
-
Pyridine or Triethylamine (anhydrous)
-
Dichloromethane (anhydrous)
Procedure:
-
In a separate dry round-bottom flask under an inert atmosphere, dissolve anhydrous ethanol (1.2 eq) and anhydrous pyridine or triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude acid chloride from Step A in anhydrous dichloromethane and add it dropwise to the cooled alcohol/base solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-4 hours.
-
Once the reaction is complete (monitored by TLC), wash the reaction mixture with water, 1 N HCl, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ethyl ester can be purified by column chromatography or vacuum distillation.
Logical Relationship for Acid Chloride-Mediated Esterification
Caption: Two-step acid chloride esterification.
Summary of Esterification Methods
The following table summarizes the key aspects of the described esterification methods for this compound. The quantitative data provided are typical estimates and may vary depending on the specific alcohol and reaction conditions.
| Method | Reagents | Typical Alcohol Substrates | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Fischer | Alcohol (excess), H₂SO₄ (cat.) | Primary & some secondary | 60-90% | 4-16 h | Inexpensive, simple for small esters | Requires high temp, excess alcohol, not suitable for sensitive substrates |
| Steglich | Alcohol, DCC, DMAP (cat.) | Primary, secondary, tertiary | 70-95% | 12-24 h | Mild conditions, good for sensitive substrates | DCC is an allergen, DCU byproduct can be difficult to remove |
| Acid Chloride | SOCl₂, Alcohol, Base | Primary, secondary, tertiary | 80-98% | 3-7 h | High yielding, versatile | Two steps, uses corrosive and hazardous reagents |
References
- 1. lookchem.com [lookchem.com]
- 2. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. | Semantic Scholar [semanticscholar.org]
- 3. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. US3997586A - Cyclopropanecarboxylic acids and esters - Google Patents [patents.google.com]
The Role of 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Initial searches for specific, named agrochemicals directly synthesized from 1-(3-fluorophenyl)cyclopropanecarboxylic acid have not yielded publicly available examples. This suggests that while the structural motifs of a fluorinated phenyl ring and a cyclopropane group are of significant interest in agrochemical design, this particular starting material may be part of proprietary research, used in the synthesis of compounds not yet in the public domain, or be a novel building block with underexplored potential.
This document, therefore, provides a broader context on the importance of these structural features in modern agrochemicals, along with generalized synthetic strategies and potential applications based on related compounds. This information is intended to guide researchers in exploring the potential of this compound as a scaffold for novel active ingredients.
Introduction: The Significance of Fluorophenyl and Cyclopropyl Moieties in Agrochemicals
The development of new agrochemicals is driven by the need for compounds with improved efficacy, selectivity, and environmental profiles. The incorporation of specific structural motifs is a key strategy in achieving these goals.
-
Fluorophenyl Group: The introduction of fluorine into a phenyl ring can significantly enhance the biological activity of a molecule. This is attributed to several factors, including:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in target pests and the environment.
-
Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of a compound, improving its ability to penetrate the waxy cuticles of plants and insects.
-
Altered Electronic Properties: Fluorine's high electronegativity can influence the electronic properties of the entire molecule, potentially leading to stronger binding interactions with target enzymes or receptors.
-
-
Cyclopropane Ring: The cyclopropane moiety is a small, strained ring that imparts unique conformational rigidity and electronic properties to a molecule. Its inclusion in agrochemical structures can lead to:
-
Potent Biological Activity: The rigid structure of the cyclopropane ring can lock a molecule into a specific conformation that is optimal for binding to its biological target, leading to high intrinsic activity.
-
Novel Modes of Action: The unique stereoelectronic properties of the cyclopropane ring can enable interactions with target sites that are not accessible to more flexible molecules.
-
Resistance Breaking: Novel chemical classes incorporating cyclopropane rings can be effective against pests that have developed resistance to existing agrochemicals.
-
The combination of a 3-fluorophenyl group and a cyclopropane ring in This compound makes it a promising, yet underexplored, starting material for the synthesis of new agrochemicals.
Potential Agrochemical Applications
Based on the known activities of related compounds, derivatives of this compound could potentially be developed as:
-
Insecticides: Many successful insecticides, particularly synthetic pyrethroids, are esters of cyclopropanecarboxylic acids. The carboxylic acid moiety of this compound could be esterified with various insecticidally active alcohols to generate novel pyrethroid-like compounds. The 3-fluorophenyl substituent could enhance the potency and metabolic stability of these potential insecticides.
-
Fungicides: Carboxamides are a major class of fungicides. The carboxylic acid of this compound can be readily converted to an amide by coupling with various amines. Structure-activity relationship studies of fungicidal carboxamides have shown that the nature of the substituents on both the acid and amine portions of the molecule is critical for activity. The 3-fluorophenylcyclopropyl scaffold offers a unique combination of rigidity and lipophilicity that could lead to potent new fungicides.
-
Herbicides: Certain cyclopropane-1,1-dicarboxylic acid analogues have been investigated as herbicides that inhibit the enzyme ketol-acid reductoisomerase (KARI) in the branched-chain amino acid pathway of plants. While the user's compound is a monocarboxylic acid, its derivatives could potentially be designed to target other herbicidal modes of action.
Generalized Experimental Protocols
The following are generalized protocols for the synthesis of potential agrochemical derivatives from this compound. These should be adapted and optimized for specific target molecules.
Synthesis of Insecticidal Esters
This protocol describes a general method for the esterification of this compound with an alcohol to produce a potential insecticide.
Workflow for Ester Synthesis
Caption: General workflow for the synthesis of insecticidal esters.
Protocol:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Esterification: Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane.
-
To this solution, add the desired alcohol (1.0 eq) and a base such as pyridine or triethylamine (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate,
Application Notes and Protocols for Solid-Phase Synthesis of Carboxamide Derivatives from Cyclopropanecarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a powerful technique for the efficient generation of libraries of small molecules, offering advantages in purification and automation over traditional solution-phase chemistry. This document provides detailed protocols and application notes for the solid-phase synthesis of carboxamide derivatives from cyclopropanecarboxylic acids. Cyclopropylamides are an important class of compounds in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to bioactive molecules. The methodologies described herein utilize Rink Amide resin for the straightforward assembly and cleavage of the target carboxamides.
Data Presentation
The following table summarizes the yields of various N-substituted cyclopropanecarboxamide derivatives synthesized using solution-phase methods. While these examples were not synthesized on a solid support, they provide representative data for the types of compounds that can be obtained. The purity of the synthesized compounds was generally high, as confirmed by NMR and HRMS analysis.
| Entry | Amine Reactant | Product | Yield (%) |
| 1 | p-Toluidine | 2-(2-Bromophenyl)-N-(p-tolyl)cyclopropane-1-carboxamide | 61.5 |
| 2 | m-Toluidine | 2-(2-Bromophenyl)-N-(m-tolyl)cyclopropane-1-carboxamide | 68.1 |
| 3 | 2-Aminothiazole | 2-(2-Bromophenyl)-N-(thiazol-2-yl)cyclopropane-1-carboxamide | 71.3 |
| 4 | Cyclopropylamine | N-Cyclopropyl-2-(p-tolyl)cyclopropane-1-carboxamide | 51.6 |
| 5 | o-Toluidine | N-(o-Tolyl)-2-(p-tolyl)cyclopropane-1-carboxamide | 58.8 |
Experimental Workflow
The overall workflow for the solid-phase synthesis of cyclopropanecarboxamide derivatives is depicted below. The process begins with the swelling of the Rink Amide resin, followed by the coupling of cyclopropanecarboxylic acid. Subsequently, the desired amine is coupled to the resin-bound carboxylic acid to form the amide bond. The final step involves the cleavage of the carboxamide derivative from the solid support.
Caption: General workflow for the solid-phase synthesis of cyclopropyl carboxamide derivatives.
Experimental Protocols
Materials and Reagents
-
Rink Amide MBHA Resin (loading capacity: 0.5-1.0 mmol/g)
-
Cyclopropanecarboxylic acid
-
Various primary and secondary amines (e.g., benzylamine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Methanol (MeOH)
-
Diethyl ether (cold)
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of Rink Amide MBHA resin in a solid-phase synthesis vessel.
-
Add DMF to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Protocol 2: Loading of Cyclopropanecarboxylic Acid onto Rink Amide Resin
This protocol describes the coupling of cyclopropanecarboxylic acid to the free amine on the Rink Amide resin.
-
Fmoc Deprotection (if applicable): If the Rink Amide resin is Fmoc-protected, treat the swollen resin with 20% piperidine in DMF (v/v) for 20-30 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[1]
-
Activation of Cyclopropanecarboxylic Acid:
-
Method A (DIC/HOBt): In a separate vial, dissolve cyclopropanecarboxylic acid (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.
-
Method B (HATU): In a separate vial, dissolve cyclopropanecarboxylic acid (3-5 equivalents) and HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution.
-
-
Coupling: Add the pre-activated cyclopropanecarboxylic acid solution to the swollen and deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Optional Capping: To block any unreacted amine groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10% acetic anhydride, 20% DIPEA in DMF) for 30 minutes. Wash the resin as described in step 5.
Protocol 3: Amine Coupling to Resin-Bound Cyclopropanecarboxylic Acid
This protocol is for the formation of the amide bond with the desired amine.
-
Activation of Resin-Bound Carboxylic Acid: The carboxylic acid is already on the resin.
-
Amine Solution Preparation: In a separate vial, dissolve the desired amine (e.g., benzylamine, 3-5 equivalents) in DMF.
-
Coupling:
-
Method A (DIC/HOBt): In a separate vial, dissolve HOBt (3-5 equivalents) in DMF. Add this solution to the resin, followed by the amine solution. Finally, add DIC (3-5 equivalents).
-
Method B (HATU): In a separate vial, dissolve HATU (3-5 equivalents) and the amine (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and immediately add this solution to the resin.
-
-
Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Protocol 4: Cleavage of Carboxamide Derivative from the Resin
This protocol describes the final cleavage of the synthesized cyclopropyl carboxamide from the solid support.
-
Resin Preparation: Place the dried resin with the attached product in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Product Isolation:
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small amount of fresh TFA, and then with DCM. Combine all filtrates.
-
Concentrate the combined filtrate under reduced pressure (e.g., using a rotary evaporator) to remove the majority of the TFA and DCM.
-
Precipitate the crude product by adding cold diethyl ether to the concentrated solution.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid product with cold diethyl ether to remove scavengers and other soluble impurities.
-
Dry the final product under vacuum.
-
Logical Relationship Diagram
The following diagram illustrates the logical steps and decisions in the solid-phase synthesis of cyclopropyl carboxamides.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(3-Fluorophenyl)cyclopropanecarboxylic acid
Welcome to the technical support center for the purification of 1-(3-Fluorophenyl)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the likely impurities?
A1: A common synthetic method involves the α-alkylation of 3-fluorophenylacetonitrile with 1,2-dibromoethane using a base, followed by hydrolysis of the resulting 1-(3-fluorophenyl)cyclopropanecarbonitrile to the carboxylic acid. The major impurity observed in these types of reactions is the corresponding amide, 1-(3-Fluorophenyl)cyclopropanecarboxamide, which arises from the incomplete hydrolysis of the nitrile intermediate.[1] Other potential impurities include unreacted starting materials and polymeric byproducts.
Q2: What are the recommended primary purification methods for this compound?
A2: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. Recrystallization is often the first choice due to its simplicity and potential for high purification with minimal material loss if an appropriate solvent is found. For more challenging separations or to achieve very high purity, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: How can I remove the 1-(3-Fluorophenyl)cyclopropanecarboxamide impurity?
A3: The amide impurity can be challenging to remove due to its similar polarity to the carboxylic acid.
-
Recrystallization: Careful selection of a recrystallization solvent or solvent system can exploit subtle differences in solubility between the acid and the amide.
-
Acid/Base Extraction: An acid/base extraction can be effective. By dissolving the crude product in an organic solvent and extracting with a basic aqueous solution (e.g., sodium bicarbonate), the carboxylic acid will be deprotonated and move to the aqueous layer, while the less acidic amide will preferentially remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which is then collected by filtration.
-
Chromatography: If other methods fail, preparative HPLC can be used to separate the acid from the amide.
Q4: Are there any specific analytical techniques to assess the purity of this compound?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water, buffered with an acid like formic acid or phosphoric acid, is a good starting point. UV detection is suitable for this aromatic compound. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure and identifying impurities.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated with the compound or impurities. | - Select a solvent with a lower boiling point. - Add more hot solvent to the oiled-out mixture to achieve complete dissolution, then cool slowly. - Try a different solvent or a solvent mixture. |
| No crystals form upon cooling | The solution is not saturated. The compound is too soluble in the chosen solvent, even at low temperatures. | - Evaporate some of the solvent to increase the concentration and cool again. - Place the solution in an ice bath or refrigerator to further decrease solubility. - Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the solution until it becomes turbid, then heat to clarify and cool slowly. |
| Low recovery of the purified compound | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled before filtration to maximize crystal formation. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization. |
| Purified crystals are colored or still contain impurities | The impurities have a similar solubility profile to the product and co-precipitate. Colored impurities are adsorbed onto the crystal surface. | - Perform a second recrystallization. - Add a small amount of activated charcoal to the hot solution before filtration to remove colored impurities (use with caution as it can also adsorb the product). - Consider an alternative purification method like column chromatography. |
HPLC Purification Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the carboxylic acid and amide impurity | The mobile phase composition is not optimal for resolving compounds with similar polarities. | - Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase. - Change the organic modifier (e.g., from acetonitrile to methanol). - Consider using a different column chemistry, such as a phenyl-hexyl or a fluorinated phase column, which can offer different selectivity for fluorinated compounds. |
| Broad or tailing peaks for the carboxylic acid | Secondary interactions between the acidic analyte and the silica-based stationary phase. The mobile phase pH is close to the pKa of the carboxylic acid. | - Use a deactivated or end-capped column to minimize silanol interactions. - Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid by adding an acid like formic acid or trifluoroacetic acid (TFA). |
| Low recovery from preparative HPLC | The compound is irreversibly adsorbing to the stationary phase. The compound is precipitating on the column. | - Ensure the compound is fully dissolved in the mobile phase before injection. - It may be necessary to switch to a different stationary phase or use a stronger mobile phase for elution. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization for your specific crude material.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes) to find a suitable system where the compound is soluble in the hot solvent and sparingly soluble at room temperature or below.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
Protocol 2: Purity Assessment by HPLC
-
System: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1% formic acid or phosphoric acid. A typical starting point could be a 50:50 (v/v) mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210 nm or 254 nm.
-
Sample Preparation: Prepare a solution of the purified this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and monitor the chromatogram for the main peak and any impurity peaks. The purity can be estimated by the relative peak areas.
Quantitative Data
The following table presents representative data for the synthesis and purification of a structurally similar compound, 1-phenylcyclopropane carboxylic acid, which can serve as an estimate for what to expect with the 3-fluoro analog.
| Parameter | Value | Reference |
| Yield of Carboxylic Acid (from nitrile hydrolysis) | ~80% | [1] |
| Amide Side Product Formation | ~8% | [1] |
Note: Yields are highly dependent on reaction and purification conditions and should be optimized for each specific case.
Visualizations
References
Technical Support Center: Synthesis of 1-(3-Fluorophenyl)cyclopropanecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Fluorophenyl)cyclopropanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound and related structures involve two primary pathways:
-
Cyclopropanation of an active methylene compound: This typically involves the reaction of (3-Fluorophenyl)acetonitrile with a 1,2-dihalide (e.g., 1,2-dibromoethane) in the presence of a strong base, followed by hydrolysis of the resulting nitrile.
-
From a dicarboxylic acid precursor: This route may involve the formation of a cyclopropane-1,1-dicarboxylic acid derivative, followed by selective reactions to yield the target mono-acid.
Q2: What is a major impurity observed when synthesizing 1-phenylcyclopropanecarboxylic acid derivatives from the corresponding nitrile?
A2: A major impurity often observed during the hydrolysis of substituted 1-phenylcyclopropane carbonitrile derivatives is the corresponding amide.[1] This occurs due to incomplete hydrolysis of the nitrile group to the carboxylic acid.
Q3: What reaction conditions are crucial for the cyclopropanation of 2-phenylacetonitrile derivatives?
A3: Temperature and the presence of a phase transfer catalyst are critical. For the cyclopropanation of 2-phenylacetonitrile with 1,2-dibromoethane, a temperature of 60°C is optimal, as higher temperatures (e.g., 100°C) can lead to significantly lower yields.[1] The use of a phase transfer catalyst, such as Tetra-n-butylammonium bromide (TBAB), can reduce the reaction time from 12 hours to 4-6 hours and improve the yield.[1]
Troubleshooting Guide
Issue 1: Low Yield of 1-(3-Fluorophenyl)cyclopropanecarbonitrile
-
Symptom: The yield of the nitrile intermediate is significantly lower than expected.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Reaction Temperature | Maintain the reaction temperature at an optimal 60°C. Higher temperatures can promote side reactions and decrease the yield.[1] |
| Absence of Phase Transfer Catalyst | Incorporate a phase transfer catalyst like Tetra-n-butylammonium bromide (TBAB) to accelerate the reaction and improve the yield.[1] |
| Inefficient Stirring | Ensure vigorous and efficient stirring, especially in a biphasic reaction mixture, to maximize the interfacial area for the reaction to occur. |
| Base Strength/Concentration | Use a sufficiently strong base (e.g., powdered sodium hydroxide) at an appropriate concentration to facilitate the deprotonation of the starting material. |
Issue 2: Incomplete Hydrolysis of the Nitrile Intermediate
-
Symptom: Presence of a significant amount of 1-(3-Fluorophenyl)cyclopropanecarboxamide in the final product.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | Prolong the hydrolysis reaction time or increase the temperature (e.g., reflux) to ensure complete conversion of the nitrile to the carboxylic acid. A typical procedure involves heating with an aqueous acid solution at 110°C for 2-4 hours.[1] |
| Inadequate Acid Concentration | Use a sufficiently concentrated acid solution (e.g., concentrated hydrochloric acid) to effectively hydrolyze both the nitrile and any amide intermediate. |
Issue 3: Formation of Polymeric Byproducts
-
Symptom: The presence of a thick, oily, or polymeric substance in the crude product, making isolation and purification difficult.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Vigorous Exothermic Reaction | Control the initial reaction temperature, especially when using a strong base like sodium hydroxide with γ-chlorobutyronitrile, as a vigorous reaction can occur.[2] |
| Side Reactions at High Temperatures | Avoid excessively high temperatures during the reaction and work-up to minimize polymerization. |
Experimental Protocols
Synthesis of 1-phenylcyclopropanecarboxylic acid derivatives via cyclopropanation of phenylacetonitrile:
This two-step process involves an initial cyclopropanation followed by hydrolysis.
-
Cyclopropanation:
-
Hydrolysis:
Visualized Workflows
Caption: Troubleshooting logic for low product yield.
Caption: Synthesis of this compound.
References
Technical Support Center: Optimizing Cyclopropanation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing cyclopropanation reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during cyclopropanation experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My cyclopropanation reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a cyclopropanation reaction can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
-
Reagent and Catalyst Activity:
-
Catalyst/Reagent Inactivity: Many reagents used in cyclopropanation, such as the zinc-copper couple in the Simmons-Smith reaction, are sensitive to air and moisture and may require fresh preparation or activation.[1] Ensure your catalyst is from a reliable source and within its expiration date.[1] For Simmons-Smith reactions, consider using ultrasound to enhance the activation of the zinc-copper couple.[1] The Furukawa modification, which utilizes diethylzinc and diiodomethane, often provides more reproducible results.[2][3]
-
Diazo Compound Decomposition: Diazo compounds are prone to decomposition.[1] It is crucial to ensure their purity and to add them slowly to the reaction mixture, potentially using a syringe pump, to minimize side reactions like dimerization.[1]
-
-
Reaction Conditions:
-
Inert Atmosphere: Many cyclopropanation catalysts and reagents are sensitive to oxygen and water.[1] Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere, such as nitrogen or argon.[1]
-
Temperature: The optimal temperature can vary significantly depending on the specific method. While some rhodium-catalyzed reactions proceed well at room temperature, others, like certain Simmons-Smith procedures, may require cooling (e.g., 0 °C) or heating.[1][4] If the reaction is sluggish at a lower temperature, a modest increase in temperature might improve the conversion rate.[4]
-
Reaction Time: Some substrates, particularly those that are sterically hindered, may react slowly.[1] Extending the reaction time can often lead to improved yields.[1]
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion.[1] A systematic increase in the catalyst amount (e.g., from 1 mol% to 5 mol%) can help identify the optimal concentration.[1]
-
-
Substrate Reactivity:
-
Electronic Effects: Electron-rich alkenes are generally more reactive in many cyclopropanation reactions.[1] For electron-deficient alkenes, a more reactive carbene source or a different catalytic system, such as a cobalt-based catalyst, may be necessary.[1]
-
Steric Hindrance: Highly substituted or sterically hindered alkenes can exhibit lower reactivity.[1] In such cases, increasing the reaction time or temperature may be beneficial.[1]
-
Issue 2: Poor Diastereoselectivity or Cis/Trans Ratio
Q: I am observing a poor diastereomeric ratio in my cyclopropanation product. How can I improve the stereoselectivity?
A: Achieving high diastereoselectivity is a common challenge. Several factors can be tuned to favor the formation of the desired stereoisomer.
-
Catalyst and Ligand Selection: This is often the most critical factor influencing stereoselectivity.[5] The steric and electronic properties of the ligands attached to a metal catalyst can create a chiral environment that directs the cyclopropanation to one face of the alkene. Screening a variety of ligands is often necessary to find the optimal one for a specific substrate.[1]
-
Reaction Temperature: Lowering the reaction temperature generally favors higher diastereoselectivity.[4][5] This is because the transition state leading to the thermodynamically more stable product is favored at lower temperatures.[4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio.[5] Experimenting with different solvents can be a valuable optimization step.
-
Nature of the Carbene Source: The steric bulk of the carbene precursor itself can influence the approach to the alkene, thereby affecting the diastereoselectivity.[1]
Issue 3: Formation of Side Products
Q: My reaction mixture contains significant amounts of unintended byproducts. What are the common side reactions and how can I minimize them?
A: The formation of byproducts is a common issue, particularly with highly reactive carbene intermediates.
-
Common Side Products:
-
C-H Insertion: Metal carbenes are highly reactive and can insert into C-H bonds of the substrate or solvent.[5] Using solvents less prone to C-H insertion, such as dichloromethane, can help mitigate this.[5]
-
Dimerization of Diazo Compounds: As mentioned earlier, slow addition of the diazo compound is key to preventing its self-reaction.[1]
-
[3+2] Cycloaddition: In some cases, the metal carbene can react as a three-atom component in a cycloaddition with the alkene, leading to five-membered rings.[5] The choice of catalyst can influence this pathway.[5]
-
Polymerization: Alkenes, especially electron-deficient ones like crotonaldehyde, can be prone to polymerization.[5] Careful control of reaction conditions and purification of reagents can help minimize this.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common issue encountered in Simmons-Smith cyclopropanation?
A1: The most frequent problem is the activity of the zinc reagent.[1] It is crucial to use a freshly prepared and highly active zinc-copper couple.[1] Alternatively, the use of diethylzinc and diiodomethane (the Furukawa modification) often leads to a more reliable and faster reaction.[2]
Q2: How can I purify my cyclopropanated product from the reaction mixture?
A2: The appropriate purification method depends on the properties of your product.
-
Column Chromatography: This is a widely used technique for purifying organic compounds and is often effective for separating the cyclopropanated product from starting materials and byproducts.[1][5]
-
Distillation: If the product is volatile and thermally stable, distillation can be an efficient method for purification.[5]
-
Work-up Procedures: A proper aqueous work-up is essential to remove inorganic salts and other water-soluble impurities. Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) is common.[1][2]
Q3: Are there any safety precautions I should be aware of when performing cyclopropanation reactions?
A3: Yes, several safety precautions are important.
-
Diazo Compounds: Diazomethane and other diazo compounds are toxic and potentially explosive.[6] They should be handled with extreme care in a well-ventilated fume hood.
-
Pyrophoric Reagents: Reagents like diethylzinc are pyrophoric and will ignite on contact with air. They must be handled under an inert atmosphere using appropriate techniques.
-
Pressure Build-up: Some reactions, particularly those involving the decomposition of diazo compounds, can generate nitrogen gas, leading to a pressure build-up in a sealed system. Ensure adequate venting.
Data Presentation
Table 1: Typical Reaction Parameters for Simmons-Smith Cyclopropanation
| Parameter | Typical Range/Condition | Notes |
| Alkene:Diiodomethane Ratio | 1:1.2 to 1:2 | An excess of diiodomethane is often used to ensure complete conversion of the alkene. |
| Zinc-Copper Couple | Freshly prepared | Activation is crucial for reactivity.[1] |
| Solvent | Diethyl ether, Dichloromethane | Anhydrous solvents are essential.[1] |
| Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity.[4] |
| Reaction Time | 12 - 24 hours | Can be longer for less reactive substrates.[1][5] |
Table 2: Influence of Reaction Conditions on Diastereoselectivity
| Factor | Effect on Diastereoselectivity | Rationale |
| Decreasing Temperature | Generally Increases | Favors the transition state leading to the thermodynamically more stable diastereomer.[4][5] |
| Bulky Ligands/Catalysts | Can Increase or Decrease | Steric interactions in the transition state can favor one diastereomer over the other.[1] |
| Solvent Polarity | Variable | Can influence the conformation of the transition state.[5] |
Experimental Protocols
Protocol 1: General Procedure for Simmons-Smith Cyclopropanation
-
Preparation of Zinc-Copper Couple: In a flask equipped with a condenser and a magnetic stirrer, add zinc dust and a solution of copper(II) sulfate. Stir the mixture until the blue color of the copper solution disappears. Decant the aqueous solution and wash the zinc-copper couple with anhydrous diethyl ether.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the freshly prepared zinc-copper couple and anhydrous diethyl ether.
-
Addition of Reagents: Add the alkene to the stirred suspension. Subsequently, add diiodomethane dropwise at a rate that maintains a gentle reflux.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: General Procedure for Rhodium-Catalyzed Cyclopropanation with a Diazo Compound
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the alkene, a rhodium catalyst (e.g., Rh₂(OAc)₄), and an anhydrous solvent (e.g., dichloromethane).
-
Addition of Diazo Compound: Add a solution of the diazo compound in the same solvent dropwise to the reaction mixture at the desired temperature (often room temperature) using a syringe pump.[1]
-
Reaction: Stir the reaction mixture for the required time, monitoring the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: A general experimental workflow for a cyclopropanation reaction.
Caption: A troubleshooting flowchart for common cyclopropanation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3-Fluorophenyl)cyclopropanecarboxylic acid for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method involves the reaction of 3-fluoroaniline with cyclopropane-1,1-dicarboxylic acid. This approach is a variation of the synthesis used for the analogous 4-fluoro compound, which has shown high yields. The reaction typically proceeds by activating the dicarboxylic acid, for example with thionyl chloride, followed by condensation with 3-fluoroaniline and subsequent hydrolysis.
Q2: What are the critical reaction parameters to control for maximizing the yield?
To maximize the yield, it is crucial to control the reaction temperature, the order and rate of reagent addition, and the reaction time. For instance, during the addition of reagents like triethylamine and thionyl chloride, maintaining a low temperature (e.g., below 10°C) is often necessary to prevent unwanted side reactions.[1] Stirring the reaction for a sufficient duration at the appropriate temperature is also key to ensuring the reaction goes to completion.[2]
Q3: How can I purify the final product, this compound?
Purification can typically be achieved through a series of extraction and precipitation steps. After the reaction, the mixture can be diluted with an organic solvent like ethyl acetate and washed with aqueous solutions to remove unreacted starting materials and byproducts.[1][3] The product can then be precipitated by adding a non-polar solvent such as heptane or petroleum ether.[1][3] Recrystallization from a suitable solvent system can be employed for further purification if necessary.
Q4: Are there any known side reactions that can lower the yield?
Potential side reactions include the formation of polymeric materials and the hydrolysis of reactive intermediates before they can react with the desired nucleophile.[4] Careful control of the reaction temperature and moisture-free conditions can help to minimize these side reactions. The choice of base and solvent can also influence the formation of byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive reagents.- Incorrect reaction temperature.- Insufficient reaction time. | - Check the purity and activity of starting materials and reagents.- Ensure precise temperature control, especially during additions.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Presence of Impurities in the Final Product | - Incomplete reaction.- Formation of side products.- Inefficient purification. | - Extend the reaction time or slightly increase the temperature if the reaction is sluggish.- Optimize the reaction conditions (e.g., solvent, base) to minimize side reactions.- Employ multiple extraction steps and consider recrystallization for purification.[3] |
| Reaction Stalls Before Completion | - Poor solubility of reactants.- Deactivation of a catalyst or reagent. | - Choose a solvent system that ensures all reactants are well-dissolved.- Add fresh catalyst or reagent if deactivation is suspected. |
| Formation of a Tar-like Substance | - Reaction temperature is too high.- Presence of impurities in the starting materials. | - Strictly control the reaction temperature, especially during exothermic steps.- Ensure the purity of all starting materials before use. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of a closely related analog, 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, which can serve as a valuable reference for optimizing the synthesis of the 3-fluoro isomer.
| Starting Materials | Key Reagents | Reaction Conditions | Yield | Reference |
| 3-Fluoroaniline, 1,1-Cyclopropanedicarboxylic acid | Triethylamine, Thionyl chloride, THF | Ice-water bath (below 10°C), then room temperature for 4 hours. | 93% (for 4-fluoro analog) | [1] |
| Diethyl cyclopropane-1,1-dicarboxylate, 4-Fluoroaniline | Sodium hydroxide, Thionyl chloride, Potassium carbonate | Multi-step process with varying temperatures (0-5°C to 25-30°C). | High (not explicitly quantified in percentage for the final product) | [2] |
| 1,1-Vinaconic acid, para-Fluoroaniline | Thionyl chloride, THF, Ethyl acetate, Sodium hydroxide | 0-10°C for 2-3 hours. | 81.1% (for 4-fluoro analog) | [3] |
Experimental Protocols
Protocol 1: Synthesis from 3-Fluoroaniline and 1,1-Cyclopropanedicarboxylic Acid (Adapted from a similar synthesis)
-
Cool a solution of cyclopropane-1,1-dicarboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) in an ice-water bath.
-
Add triethylamine (1.03 equivalents) dropwise, ensuring the temperature remains below 10°C.
-
Stir the resulting solution for 30 minutes at the same temperature.
-
Add thionyl chloride (0.99 equivalents) dropwise, again maintaining a temperature below 10°C.
-
In a separate flask, dissolve 3-fluoroaniline (1 equivalent) in anhydrous THF.
-
Add the 3-fluoroaniline solution dropwise to the reaction mixture, keeping the temperature below 10°C.
-
Continue stirring in the ice bath for 4 hours, then allow the reaction to warm to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 1.0 M aqueous NaOH, water, and saturated brine.
-
Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Add heptane to the resulting viscous liquid to precipitate the product.
-
Filter and dry the solid to obtain this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: A workflow for troubleshooting low yield issues.
Caption: Key parameters influencing reaction yield.
References
Technical Support Center: Synthesis of Substituted Cyclopropanecarboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted cyclopropanecarboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted cyclopropanecarboxylic acids?
A1: Several robust methods are available, with the choice depending on the substrate, desired substitution pattern, and stereochemical requirements. Key approaches include:
-
Simmons-Smith Reaction: A classic method using an organozinc carbenoid, known for its reliability and stereospecificity with a wide range of functional groups.[1] Modifications like the Furukawa (diethylzinc and diiodomethane) and Shi variations can be used for less reactive alkenes.[2]
-
Transition Metal-Catalyzed Cyclopropanation: Often employing rhodium, copper, or cobalt catalysts with diazo compounds.[3] These methods are highly versatile and can be tuned for high diastereo- and enantioselectivity.[4][5]
-
Samarium-Promoted Cyclopropanation: A direct and stereospecific method for the cyclopropanation of unmasked α,β-unsaturated carboxylic acids, avoiding the need for protection-deprotection steps.[6]
-
Intramolecular Cyclization: Suitable for substrates containing a leaving group and an appropriately positioned carbanion precursor, such as γ-chlorobutyronitrile.[7][8]
-
Photoredox-Catalyzed Cyclopropanation: A modern approach that uses light and a photocatalyst to generate radical intermediates for cyclopropane formation from unactivated alkenes and active methylene compounds.[9]
Q2: How can I achieve high stereoselectivity (diastereo- and enantioselectivity) in my cyclopropanation reaction?
A2: Achieving high stereoselectivity is a critical aspect of synthesizing substituted cyclopropanecarboxylic acids.
-
For Diastereoselectivity: The stereochemistry of the starting alkene is often retained in the product, particularly in concerted reactions like the Simmons-Smith cyclopropanation (e.g., a cis-alkene gives a cis-substituted cyclopropane).[1] The presence of directing groups, such as allylic alcohols, can also control the facial selectivity of the reaction by coordinating with the reagent.[10]
-
For Enantioselectivity: Chiral catalysts are essential. Asymmetric cyclopropanation can be achieved using transition metal complexes with chiral ligands (e.g., copper or rhodium catalysts).[4][5] Biocatalytic methods, using engineered enzymes like myoglobin, have also shown excellent results in producing nitrile-substituted cyclopropanes with high enantiomeric excess.[11][12]
Q3: What are the primary safety concerns when working with cyclopropanation reagents?
A3: Safety is paramount, especially with highly reactive reagents.
-
Diazo Compounds: Diazomethane, a common carbene precursor, is highly toxic and explosive.[13] It should be handled with extreme care, using specialized glassware and appropriate personal protective equipment. In-situ generation is often preferred to avoid handling the pure substance.
-
Organozinc Reagents: Reagents used in the Simmons-Smith reaction, such as diethylzinc, are pyrophoric and react violently with water and air.[2] These reactions must be conducted under a strictly inert atmosphere (argon or nitrogen).[2]
-
Scale-up: Scaling up any chemical reaction introduces new safety challenges, particularly concerning heat management. Exothermic reactions that are easily controlled on a small scale can become dangerous in large reactors.[14][15]
Q4: How do I purify my final cyclopropanecarboxylic acid product?
A4: Purification strategies depend on the physical properties of the product and the impurities present.
-
Extraction: Liquid carboxylic acids can be separated from neutral and basic impurities by dissolving them in an aqueous base (e.g., sodium hydroxide), extracting with an organic solvent like diethyl ether, and then re-acidifying the aqueous layer to precipitate the acid.[16]
-
Distillation: For volatile liquid products, distillation under reduced pressure is an effective purification method.[8]
-
Crystallization: Solid carboxylic acids can be purified by recrystallization from suitable solvents.[16]
-
Chromatography: Flash column chromatography is a common method for purifying both solid and liquid products, especially for removing closely related byproducts.[17] For acid-sensitive products, using deactivated silica gel is recommended.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Relevant Methods |
| Inactive Reagents | Ensure reagents are fresh and active. The zinc-copper couple for Simmons-Smith reactions should be freshly prepared and activated.[2] Use high-purity or freshly distilled diiodomethane.[2] | Simmons-Smith |
| Presence of Moisture or Air | Many cyclopropanation reactions are sensitive to moisture and air.[2] Ensure all glassware is oven-dried and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[2][17] | Simmons-Smith, Metal-Catalyzed |
| Low Substrate Reactivity | Electron-deficient alkenes can be less reactive.[18] Consider switching to a more reactive reagent system, such as the Furukawa modification (diethylzinc) for Simmons-Smith,[2] or a different catalytic system like cobalt-based catalysts.[18] | Simmons-Smith, Metal-Catalyzed |
| Catalyst Deactivation | Impurities in reagents or the substrate can poison the catalyst. Ensure high purity of all components. In rhodium-catalyzed reactions, the carbene intermediate can react with the catalyst itself, leading to deactivation.[19] | Metal-Catalyzed |
| Suboptimal Reaction Temperature | If the reaction is sluggish, a gradual increase in temperature may improve the rate. However, be aware that higher temperatures can also lead to side reactions.[2] | General |
Issue 2: Poor Stereoselectivity
| Potential Cause | Recommended Solution | Relevant Methods |
| Suboptimal Chiral Ligand/Catalyst | The choice of chiral ligand is critical for enantioselectivity. It may be necessary to screen a library of ligands to find the optimal one for a specific substrate.[17] | Asymmetric Metal-Catalyzed |
| Incorrect Catalyst Loading | Insufficient catalyst loading can lead to a background, non-selective reaction. Optimize the catalyst loading for your specific reaction. | Asymmetric Metal-Catalyzed |
| Steric Hindrance | The steric bulk of the catalyst, ligands, and carbene precursor can influence the facial selectivity of the cyclopropanation.[17] Experiment with different ligands or carbene sources to improve diastereoselectivity. | General |
| Lack of a Directing Group | For substrates with multiple alkenes or prochiral faces, the absence of a directing group (like a hydroxyl group) can lead to a mixture of isomers. The Simmons-Smith reaction is directed by proximal hydroxyl groups.[10] | Simmons-Smith |
Issue 3: Formation of Byproducts
| Potential Cause | Recommended Solution | Relevant Methods |
| Self-Reaction of Diazo Compound | Slow addition of the diazo compound solution using a syringe pump can minimize side reactions like the formation of polymethylene.[19] | Diazo-based Methods |
| 1,3-Dipolar Cycloaddition | Diazo compounds can undergo 1,3-dipolar cycloaddition with the alkene to form a pyrazoline, which may not eliminate nitrogen to form the desired cyclopropane.[19] Careful selection of the catalyst and reaction conditions can favor the cyclopropanation pathway. | Diazo-based Methods |
| Methylation of Heteroatoms | The electrophilic zinc carbenoid in the Simmons-Smith reaction can methylate alcohols and other heteroatoms.[2] Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid long reaction times.[2] | Simmons-Smith |
Experimental Protocols
Protocol 1: Rhodium(II)-Catalyzed Cyclopropanation
This protocol describes a general procedure for the cyclopropanation of an alkene using ethyl diazoacetate (EDA) and a rhodium(II) catalyst.
Materials:
-
Alkene (1.0 mmol)
-
Anhydrous solvent (e.g., dichloromethane, 10 mL)
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%)[17]
-
Ethyl diazoacetate (EDA, 1.2 mmol)[17]
-
Syringe pump
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the alkene (1.0 mmol) and anhydrous solvent (5 mL).[17]
-
Add the dirhodium(II) catalyst (0.01 mmol).[17]
-
Prepare a solution of ethyl diazoacetate (1.2 mmol) in the same anhydrous solvent (5 mL).[17]
-
Using a syringe pump, add the EDA solution to the stirred reaction mixture over 4-8 hours at room temperature.[17]
-
After the addition is complete, continue stirring for an additional 1-2 hours or until reaction completion is confirmed by TLC or GC-MS analysis.[17]
-
Quench the reaction by adding a few drops of acetic acid to decompose any unreacted diazo compound.
-
Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography.[17]
Protocol 2: Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol details the Furukawa modification of the Simmons-Smith reaction, which uses diethylzinc and diiodomethane.
Materials:
-
Alkene (1.0 equiv)
-
Anhydrous dichloromethane (to make a 0.1 M solution)
-
Diethylzinc (2.0 equiv, as a 1.0 M solution in hexanes)[17]
-
Diiodomethane (2.0 equiv)[17]
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alkene (1.0 equiv) and anhydrous dichloromethane.[17]
-
Cool the solution to 0 °C in an ice bath.
-
Add diethylzinc (2.0 equiv) dropwise.
-
After stirring for 15 minutes at 0 °C, add diiodomethane (2.0 equiv) dropwise.[17]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[17]
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[17]
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]
-
Purify the crude product by flash column chromatography.[17]
Data Presentation
Table 1: Comparison of Yields for Different Cyclopropanation Methods
| Method | Alkene Substrate | Product | Yield (%) | Reference |
| Samarium-Promoted | (E)-Cinnamic acid | trans-2-Phenylcyclopropanecarboxylic acid | 95 | [6] |
| Samarium-Promoted | (Z)-Cinnamic acid | cis-2-Phenylcyclopropanecarboxylic acid | 92 | [6] |
| Rhodium-Catalyzed | Styrene | Ethyl 2-phenylcyclopropanecarboxylate | 85 | [3] |
| Myoglobin-Catalyzed | Styrene | 1-Cyano-2-phenylcyclopropane | 98 | [11] |
| Wadsworth-Emmons | (R)-Ethyloxirane | (1S,2R)-2-Ethylcyclopropane-1-carboxylic acid | 60 | [20] |
Table 2: Enantioselectivity in Asymmetric Cyclopropanation
| Catalyst/Enzyme | Alkene Substrate | Diazo Reagent | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) | Reference |
| Myoglobin(H64V,V68A) | Styrene | Diazoacetonitrile | >99 | >99 | [11][12] |
| Chiral Copper Complex | 2,5-dimethyl-2,4-hexadiene | Alkyl diazoacetate | - | up to 92 | [5] |
| Chiral Ru-porphyrin | Styrene | Diazoacetonitrile | 20-50 | 41-71 | [12] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]
- 7. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sas.rochester.edu [sas.rochester.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. reddit.com [reddit.com]
- 15. primescholars.com [primescholars.com]
- 16. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 17. benchchem.com [benchchem.com]
- 18. hammer.purdue.edu [hammer.purdue.edu]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1-(3-Fluorophenyl)cyclopropanecarboxylic acid
This technical support center provides guidance on the stability and storage of 1-(3-Fluorophenyl)cyclopropanecarboxylic acid to ensure its integrity for research, development, and manufacturing purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] Some suppliers recommend refrigeration at 2 - 8 °C for optimal stability.[4]
Q2: Is this compound stable at room temperature?
A2: Yes, the compound is generally stable under normal temperatures and pressures.[1] However, for extended periods, cooler temperatures are advisable to minimize potential degradation over time.[2]
Q3: What substances are incompatible with this compound?
A3: You should avoid storing this compound with strong oxidizing agents, strong acids, and strong bases.[1][2] Contact with these substances can lead to chemical reactions that may degrade the product.
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation can include a change in color or the appearance of the powder. While the substance is typically a white to off-white powder or crystal[4], any noticeable discoloration could indicate impurity or degradation. For quantitative assessment, analytical techniques such as HPLC are recommended to check for purity.
Q5: What are the hazardous decomposition products of this compound?
A5: Upon thermal decomposition, this compound may produce hazardous substances such as carbon monoxide, carbon dioxide, and hydrogen fluoride.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Compound degradation due to improper storage. | Verify storage conditions (temperature, humidity, light exposure). Run an analytical test (e.g., HPLC) to confirm the purity of the compound. |
| Change in physical appearance (e.g., color) | Exposure to incompatible materials, heat, or light. | Review handling and storage protocols. Ensure the container is sealed properly and stored away from heat and light sources. Dispose of the material if significant degradation is suspected. |
| Difficulty in solubilizing the compound | Potential degradation or presence of impurities. | Confirm the appropriate solvent for your application. If solubility issues persist with a previously effective solvent, it may indicate degradation. Purity analysis is recommended. |
Storage Condition Summary
| Parameter | Recommended Condition | Reference |
| Temperature | Cool, dry place. Room temperature for short-term. 2 - 8 °C for long-term. | [1][4] |
| Container | Tightly closed container. | [1] |
| Environment | Well-ventilated area. | [1][2][3] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [1][2] |
| Conditions to Avoid | Excess heat, dust generation, direct sunlight. | [1][2] |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is a standard approach to assess the purity of this compound.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically used.
-
Detection: UV detection at a wavelength determined by the compound's UV spectrum (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol and dilute to an appropriate concentration.
-
Analysis: Inject the sample and compare the peak area of the main component to any impurity peaks to calculate the purity.
Visual Workflow
Caption: Troubleshooting workflow for suspected stability issues.
References
Troubleshooting low yields in amide coupling of sterically hindered acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in amide coupling reactions, particularly with sterically hindered carboxylic acids.
Troubleshooting Guide
Question 1: My amide coupling reaction with a sterically hindered carboxylic acid is giving a low yield. What are the common causes and how can I address them?
Answer:
Low yields in amide coupling reactions involving sterically hindered acids are a frequent challenge. The primary reasons often revolve around the reduced reactivity of the substrates and suboptimal reaction conditions. Here's a breakdown of the common culprits and their solutions:
-
Steric Hindrance: The bulky nature of the carboxylic acid and/or the amine physically obstructs the approach of the reacting partners, slowing down the reaction.[1]
-
Solution: Employ more potent coupling reagents that form highly reactive intermediates. Onium-salt-based reagents like HATU, HBTU, HCTU, and COMU are often effective.[2] Alternatively, converting the carboxylic acid to an acyl fluoride, which is less sterically demanding, can significantly improve yields.[3]
-
-
Reduced Nucleophilicity of the Amine: The amine's ability to attack the activated carboxylic acid can be diminished by bulky adjacent groups.[1]
-
Solution: Increase the reaction temperature to provide the necessary activation energy. Microwave-assisted synthesis can also be beneficial in overcoming this energy barrier.[2] Using a stronger, non-nucleophilic base can also enhance the amine's reactivity.
-
-
Inappropriate Coupling Reagent: Standard coupling reagents like DCC and EDC are often not potent enough for hindered systems.[1]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, temperature, and reaction time are critical and may need to be optimized for sterically hindered substrates.
-
Solution: Screen different solvents; polar aprotic solvents like DMF and NMP are common choices.[2] Incrementally increase the reaction temperature and monitor the reaction progress over a longer period.
-
-
Aggregation: In solid-phase peptide synthesis, hydrophobic sequences containing hindered residues can aggregate on the solid support, leading to incomplete reactions.[1]
Troubleshooting Workflow for Low Amide Coupling Yields
Caption: A logical workflow for troubleshooting low yields in amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for sterically hindered acids?
For sterically hindered substrates, more powerful coupling reagents are necessary. Onium-salt-based reagents are generally the top recommendation.
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, HCTU, and COMU are highly effective because they form highly reactive OAt or OBt active esters.[2] HATU is often considered the superior choice for many difficult couplings.[5] COMU is a newer generation reagent that offers comparable efficiency to HATU but with an improved safety profile as it is not based on potentially explosive precursors.[4]
-
Phosphonium Salts: PyBOP and PyAOP are also very effective, with PyAOP often showing higher yields.[2] An advantage of phosphonium reagents is that they do not pose a risk of guanidinylation of the N-terminus, a potential side reaction with uronium/aminium salts when used in excess.[2]
Q2: What is racemization and how can it be minimized in these challenging couplings?
Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, which can lead to the formation of hard-to-separate diastereomeric impurities.[2] To minimize this:
-
Use Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure® is highly recommended as they are superior to 1-hydroxybenzotriazole (HOBt) in suppressing racemization.[2]
-
Choose the Right Reagent: Phosphonium-based reagents like PyBOP and PyAOP are generally associated with lower levels of racemization.[2]
-
Control Reaction Temperature: If heating is necessary, it should be optimized for the shortest possible time to achieve a good yield.[2]
Q3: Are there alternative strategies to standard coupling reagents for extremely hindered systems?
Yes, for exceptionally challenging cases where even the most powerful coupling reagents fail, alternative synthetic routes can be employed:
-
Acyl Fluoride Method: The in-situ generation of acyl fluorides from carboxylic acids has proven to be a highly effective strategy for coupling sterically hindered substrates.[3] Acyl fluorides are less sterically demanding and highly reactive towards amines.[3] Reagents like TFFH and BTFFH can be used for this transformation.[2][3]
-
Grignard Reagent and Isocyanate Coupling: For the most sterically demanding amides, the reaction of a Grignard reagent with an isocyanate offers a robust solution.[1] This method has been shown to be successful in synthesizing amides that are inaccessible by other means.[1]
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for a Hindered Coupling
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Yield (%) | Reference |
| DCC | HOBt | DIPEA | DMF | 24 | <10 | [2] |
| HBTU | HOBt | DIPEA | DMF | 4 | 75 | [2] |
| HATU | HOAt | DIPEA | DMF | 2 | 92 | [2] |
| PyAOP | HOAt | DIPEA | DMF | 2 | 90 | [2] |
| COMU | Oxyma | DIPEA | DMF | 2 | 93 | [4] |
Yields are representative and can vary depending on the specific substrates.
Table 2: Effectiveness of the Acyl Fluoride Method for Challenging Amide Couplings
| Carboxylic Acid | Amine | Standard Method Yield (%) | Acyl Fluoride Method Yield (%) | Reference |
| Diphenylacetic acid | Diisopropylamine | 20 (TaCl₅-based) | 71 | [6] |
| Triphenylacetic acid | Propargylamine | low to moderate | 85 | [6] |
| Triphenylacetic acid | tert-Butylamine | low to moderate | 78 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of a Sterically Hindered Acid using HATU
-
Acid Activation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sterically hindered carboxylic acid (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).
-
Add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered substrates, the reaction time may need to be extended (2 to 24 hours), and gentle heating (e.g., 40-50 °C) may be required.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Acyl Fluoride Mediated Amide Coupling for Sterically Hindered Substrates
-
In-situ Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the sterically hindered carboxylic acid (1.3 equivalents) in anhydrous dichloromethane (CH₂Cl₂).
-
Add a fluorinating agent such as BTFFH (1.5 equivalents) followed by DIPEA (4.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.
-
Amine Addition: Add the amine (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, follow the work-up and purification procedures described in Protocol 1.
Protocol 3: Synthesis of Highly Sterically Hindered Amides via Grignard Reagents and Isocyanates
Note: This reaction should be carried out under strictly anhydrous conditions using Schlenk techniques.
-
Reaction Setup: In a flame-dried, two-necked flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the isocyanate (1.0 equivalent) in an anhydrous ethereal solvent (e.g., THF or diethyl ether).
-
Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Slowly add a solution of the Grignard reagent (1.1 equivalents) in an ethereal solvent to the stirred isocyanate solution.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualization of Amide Coupling Strategies
Diagram 1: General Amide Coupling and Key Challenges
Caption: The challenge of steric hindrance in amide bond formation.
Diagram 2: Alternative Pathways for Hindered Amide Synthesis
References
Technical Support Center: Production of 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Fluorophenyl)cyclopropanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing this compound at scale?
A1: The most common scalable synthetic routes involve the cyclopropanation of 3-fluorostyrene or a related precursor. Key methods include:
-
Simmons-Smith Reaction and its Modifications: This classic method uses a zinc carbenoid. For an electron-deficient olefin like 3-fluorostyrene, modifications such as the Furukawa (diethylzinc and diiodomethane) or Shi (using a trifluoroacetic acid co-catalyst) are often employed to enhance reactivity and yield.
-
Phase-Transfer Catalysis (PTC): This method is well-suited for large-scale production due to its operational simplicity and use of milder reagents. It typically involves the reaction of an activated methylene compound with a dihaloalkane in a biphasic system with a phase-transfer catalyst.
-
Diazo Compound Chemistry: The reaction of 3-fluorostyrene with ethyl diazoacetate in the presence of a metal catalyst (e.g., copper or rhodium complexes) can yield the corresponding cyclopropane ester, which is then hydrolyzed to the carboxylic acid. While efficient, the use of potentially explosive diazo compounds requires stringent safety precautions at scale.
Q2: Why are yields sometimes low when synthesizing this compound?
A2: Low yields can be attributed to several factors, primarily related to the electron-withdrawing nature of the fluorine atom on the phenyl ring. This deactivates the double bond of the 3-fluorostyrene precursor, making it less reactive towards electrophilic cyclopropanating agents. For instance, in reactions involving substituted 2-phenylacetonitriles, electron-withdrawing groups on the phenyl ring have been shown to result in lower yields compared to electron-donating groups.[1] Other factors include the purity of reagents, reaction conditions, and the presence of moisture.
Q3: What are the major impurities or by-products to expect?
A3: Potential impurities and by-products depend on the synthetic route:
-
Unreacted Starting Materials: Incomplete conversion is a common issue, especially with less reactive substrates.
-
Polymerization of Styrene: 3-Fluorostyrene can polymerize under certain conditions, especially at elevated temperatures.
-
Isomeric By-products: Depending on the stereoselectivity of the reaction, undesired stereoisomers of the product may form.
-
Side Reactions from Reagents: For example, in the Simmons-Smith reaction, side reactions can lead to the formation of methylation by-products if the substrate contains sensitive functional groups.
Q4: What are the key challenges in purifying this compound at an industrial scale?
A4: Purification at scale presents several challenges:
-
Crystallization: Finding a suitable solvent system for large-scale crystallization that provides high purity and yield can be challenging. The presence of oily impurities can hinder crystallization.
-
Chromatography: While effective at the lab scale, chromatographic purification is often not economically viable for large-scale production.
-
Distillation: The high boiling point of the product makes distillation difficult and may lead to degradation.
-
Removal of Metal Contaminants: If metal catalysts are used, their removal to meet pharmaceutical specifications is critical and can be complex.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Low Reactivity of 3-Fluorostyrene | For Simmons-Smith type reactions, consider using the Furukawa (Et₂Zn/CH₂I₂) or Shi (with CF₃COOH) modifications, which are more effective for electron-deficient alkenes. For PTC methods, optimize the catalyst and reaction temperature to increase the reaction rate. |
| Poor Quality of Reagents | Ensure all reagents, especially the cyclopropanating agent (e.g., diiodomethane, diazo compounds), are of high purity. Diiodomethane should be freshly distilled or stabilized. |
| Presence of Moisture | The Simmons-Smith reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive Catalyst | For metal-catalyzed reactions, ensure the catalyst is active. For Simmons-Smith, the zinc-copper couple must be freshly prepared and activated. |
Issue 2: Formation of Significant By-products
| Potential Cause | Troubleshooting Step |
| Polymerization of 3-Fluorostyrene | Add a polymerization inhibitor to the reaction mixture. Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate. |
| Formation of Isomeric Impurities | For stereoselective reactions, carefully select the chiral catalyst and optimize reaction conditions (temperature, solvent) to maximize the desired stereoisomer. |
| Side Reactions with Solvents or Reagents | Ensure the solvent is inert under the reaction conditions. Use the minimum necessary excess of reactive reagents to avoid side reactions. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Troubleshooting Step |
| Product is an Oil or Low-Melting Solid | Attempt to form a salt of the carboxylic acid with a suitable base to induce crystallization. Screen a wide range of solvent systems for crystallization. |
| Presence of Persistent Impurities | Identify the impurities by analytical techniques (e.g., LC-MS, NMR) to understand their origin and devise a targeted purification strategy (e.g., specific extraction, crystallization, or derivatization). |
| Emulsion Formation During Workup | In biphasic reactions, emulsion formation can be an issue. Try adding brine or filtering through a pad of celite to break the emulsion. |
Data on Yields for Analogous Reactions
The following table presents yield data for the synthesis of 1-(4-fluorophenyl)cyclopropane derivatives, which can serve as a reference for expected outcomes in the synthesis of the 3-fluoro isomer.
| Precursor | Reaction | Product | Yield (%) | Reference |
| 2-(4-Fluorophenyl)acetonitrile | Cyclopropanation with 1,2-dibromoethane and NaOH in the presence of a phase-transfer catalyst | 1-(4-Fluorophenyl)cyclopropanecarbonitrile | 63 | [1] |
| 1-(4-Fluorophenyl)cyclopropanecarbonitrile | Acidic Hydrolysis | 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | Not specified, but hydrolysis of the non-fluorinated analog is reported at 80% | [1] |
Experimental Protocols
The following are representative experimental protocols adapted for the synthesis of this compound. These should be considered as starting points and may require optimization for specific laboratory or plant conditions.
Protocol 1: Modified Simmons-Smith Cyclopropanation (Furukawa Conditions)
This protocol is adapted for electron-deficient styrenes.
Materials:
-
3-Fluorostyrene
-
Diethylzinc (Et₂Zn) solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 3-fluorostyrene in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc in hexanes via the dropping funnel.
-
To this mixture, add diiodomethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude 1-(3-fluorophenyl)cyclopropane.
-
The crude cyclopropane can then be oxidized to the carboxylic acid using standard methods (e.g., with KMnO₄ or RuCl₃/NaIO₄).
Protocol 2: Phase-Transfer Catalyzed Synthesis of the Nitrile Precursor
This protocol describes the synthesis of the nitrile precursor, which can then be hydrolyzed to the carboxylic acid.
Materials:
-
(3-Fluorophenyl)acetonitrile
-
1,2-Dibromoethane
-
50% Aqueous sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine (3-fluorophenyl)acetonitrile, 1,2-dibromoethane, and toluene.
-
Add the phase-transfer catalyst (e.g., TBAB).
-
With vigorous stirring, slowly add the 50% aqueous NaOH solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature and dilute with water and toluene.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude 1-(3-fluorophenyl)cyclopropanecarbonitrile by distillation or chromatography.
-
Hydrolyze the purified nitrile to this compound by heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH).
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound, highlighting key stages and troubleshooting points.
References
Technical Support Center: Managing Ring-Opening Side Reactions of Cyclopropane Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges associated with the undesired ring-opening of cyclopropane derivatives during chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step troubleshooting for issues encountered during experiments involving cyclopropane-containing molecules.
Issue 1: Cyclopropane Ring-Opening Under Acidic Conditions
Q: My cyclopropane ring is opening upon treatment with a Lewis acid or Brønsted acid. How can I prevent this?
A: Acid-catalyzed ring-opening is a common side reaction, often initiated by the protonation or coordination of a Lewis acid to a functional group on the cyclopropane ring, which leads to the formation of a carbocationic intermediate that triggers ring cleavage. Here’s how to troubleshoot this issue:
-
Root Cause Analysis: The high ring strain of cyclopropanes makes them susceptible to reactions that relieve this strain. Lewis acids can activate donor-acceptor cyclopropanes, leading to ring-opening.[1] Brønsted acids can also protonate the ring or adjacent functional groups, initiating cleavage.
-
Troubleshooting Steps:
-
Choice of Lewis Acid: The nature of the Lewis acid is critical. For some transformations, switching to a milder Lewis acid can prevent ring-opening while still promoting the desired reaction. For example, in reactions with 2-naphthols, Bi(OTf)₃ was found to promote a dehydrative [3+2] cyclopentannulation, whereas Sc(OTf)₃ led to a Friedel-Crafts-type ring-opening.
-
Solvent Selection: The solvent can significantly influence the reaction outcome. In some cases, non-polar, aprotic solvents can disfavor the formation of charged intermediates that lead to ring-opening. Conversely, for certain Brønsted acid-catalyzed nucleophilic ring-openings of donor-acceptor cyclopropanes, fluorinated solvents like hexafluoroisopropanol (HFIP) have been shown to be effective.
-
Temperature Control: Lowering the reaction temperature can often favor the desired reaction kinetically over the ring-opening pathway. Reactions can be attempted at 0 °C, -20 °C, or even -78 °C.
-
Substrate Modification: If possible, modifying the electronic properties of the substituents on the cyclopropane ring can influence its stability. Electron-withdrawing groups can sometimes stabilize the ring against certain types of acid-catalyzed opening.
-
Quantitative Data on Lewis Acid-Catalyzed Reactions of Donor-Acceptor Cyclopropanes with Thiourea
| Entry | Lewis Acid (mol%) | Solvent | Temperature (°C) | Yield of Desired Product (%)[1] | Yield of Ring-Opened Byproduct (%)[1] |
| 1 | Yb(OTf)₃ (5) | Dioxane | 90 | 99 | Not reported |
| 2 | Sc(OTf)₃ (5) | Dioxane | 90 | Lower yield | Increased amount |
| 3 | Zn(OTf)₂ (5) | Dioxane | 90 | Lower yield | Increased amount |
| 4 | Ga(OTf)₃ (10) | MeCN | 90 | 43-99 (for various substrates) | Not reported |
Logical Workflow for Acid-Catalyzed Reactions
Caption: Decision workflow for troubleshooting acid-catalyzed ring-opening.
Issue 2: Unwanted Ring-Opening during Hydrogenation of Alkenes
Q: I am trying to hydrogenate a double bond in my molecule, but the cyclopropane ring is also being reduced (hydrogenolysis). How can I achieve selective hydrogenation?
A: The hydrogenolysis of cyclopropane rings is a known side reaction during catalytic hydrogenation, especially with highly active catalysts like platinum and palladium. The key to selective hydrogenation is to choose reaction conditions that favor the reduction of the alkene over the cleavage of the C-C bonds in the cyclopropane ring.
-
Root Cause Analysis: The C-C bonds in a cyclopropane ring have significant p-character and can be cleaved by catalytic hydrogenation, similar to a π-bond, although typically under more forcing conditions. The choice of catalyst, hydrogen pressure, and temperature are critical factors that determine the selectivity.
-
Troubleshooting Steps:
-
Catalyst Selection: Use a less reactive catalyst. While Pt and Pd are highly active for both alkene hydrogenation and cyclopropane hydrogenolysis, catalysts like Rhodium on alumina (Rh/Al₂O₃) or Ruthenium on carbon (Ru/C) can sometimes offer better selectivity. Bimetallic catalysts, such as Pt-Sn, have also been investigated to control selectivity, although they may promote isomerization.[2]
-
Reaction Conditions:
-
Hydrogen Pressure: Use the lowest possible hydrogen pressure that still allows for the hydrogenation of the alkene (e.g., atmospheric pressure).
-
Temperature: Perform the reaction at room temperature or below if possible. Higher temperatures tend to favor the thermodynamically favorable ring-opening.
-
-
Transfer Hydrogenation: Consider using transfer hydrogenation conditions, which are often milder. Reagents like ammonium formate with Pd/C can sometimes provide a source of hydrogen that is less prone to causing hydrogenolysis.
-
Substrate Control: The steric and electronic environment around the double bond and the cyclopropane ring can influence selectivity. If the double bond is more sterically accessible than the cyclopropane ring, selective hydrogenation is more likely.
-
Experimental Protocol: Selective Hydrogenation of an Alkene in the Presence of a Cyclopropane Ring
This protocol is a general guideline and may require optimization for specific substrates.
-
Objective: To selectively hydrogenate an alkene without cleaving a cyclopropane ring.
-
Materials:
-
Cyclopropane-containing alkene (1.0 equiv)
-
5% Rh/Al₂O₃ (1-5 mol%)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas
-
-
Procedure:
-
To a flask equipped with a stir bar, add the cyclopropane-containing alkene and the solvent.
-
Carefully add the 5% Rh/Al₂O₃ catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and purge with hydrogen gas (a balloon of hydrogen is often sufficient for atmospheric pressure).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.
-
Issue 3: Ring-Opening in Transition Metal-Catalyzed Cross-Coupling Reactions
Q: My Suzuki-Miyaura cross-coupling reaction with a cyclopropyl boronic acid derivative is resulting in low yields and byproducts from ring-opening. How can I improve this?
A: Ring-opening in transition metal-catalyzed cross-coupling reactions can occur through various mechanisms, including oxidative addition of the metal into a C-C bond of the cyclopropane ring. Careful selection of the catalyst, ligands, and reaction conditions is crucial for preserving the cyclopropyl moiety.
-
Root Cause Analysis: The mechanism of ring-opening in these reactions can be complex and catalyst-dependent. For palladium-catalyzed reactions, the formation of a metallacyclobutane intermediate via oxidative addition can lead to ring-opened products.
-
Troubleshooting Steps:
-
Choice of Boron Reagent: Cyclopropylboronic acid can be prone to protodeboronation. Using more stable potassium cyclopropyltrifluoroborates or MIDA boronates can improve reaction outcomes.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃) often promote the desired reductive elimination and suppress side reactions.
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a suitable ligand is often effective.
-
Base and Solvent: The choice of base and solvent system can influence the reaction. A common system is K₃PO₄ or Cs₂CO₃ in a mixture of toluene and water or dioxane and water.
-
Temperature Control: Running the reaction at the lowest temperature that affords a reasonable reaction rate can minimize side reactions.
-
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with Potassium Cyclopropyltrifluoroborate
-
Objective: To couple an aryl chloride with potassium cyclopropyltrifluoroborate while preserving the cyclopropane ring.
-
Materials:
-
Aryl chloride (1.0 equiv)
-
Potassium cyclopropyltrifluoroborate (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Toluene/Water (10:1 mixture)
-
-
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine the aryl chloride, potassium cyclopropyltrifluoroborate, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC or GC/MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Issue 4: Ring-Opening During Friedel-Crafts Acylation
Q: I am attempting a Friedel-Crafts acylation on a substrate containing a cyclopropane ring, but I am observing ring-opened byproducts. What can I do?
A: Friedel-Crafts reactions typically employ strong Lewis acids (e.g., AlCl₃), which can readily promote the ring-opening of cyclopropanes. The acylium ion intermediate or the Lewis acid itself can act as an electrophile to initiate ring cleavage.
-
Root Cause Analysis: The highly electrophilic conditions of Friedel-Crafts reactions are often incompatible with the stability of the cyclopropane ring.
-
Troubleshooting Steps:
-
Milder Lewis Acids: Use a milder Lewis acid catalyst. Alternatives to AlCl₃ include FeCl₃, ZnCl₂, or SnCl₄, which may be less prone to causing ring-opening.
-
Alternative Acylation Methods: If possible, avoid classical Friedel-Crafts conditions altogether. Consider using a different method to introduce the acyl group, such as a reaction with an organometallic reagent (e.g., an organocadmium or organocuprate reagent) and an acyl chloride, which proceeds under much milder conditions.
-
Protecting Groups: If the cyclopropane is particularly sensitive, consider if a protecting group strategy on another part of the molecule could allow for milder reaction conditions.
-
Intramolecular Reactions: In some cases of intramolecular Friedel-Crafts reactions (Haworth synthesis), the cyclization can proceed without ring-opening if the conformation is favorable. However, this is highly substrate-dependent.
-
Signaling Pathway for Ring-Opening vs. Desired Acylation
Caption: Competing pathways in Friedel-Crafts acylation of cyclopropyl arenes.
References
Technical Support Center: Synthesis of 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Fluorophenyl)cyclopropanecarboxylic acid. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on the critical role of solvent selection.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Q: My cyclopropanation reaction is resulting in a low yield or no product at all. What are the potential causes and how can I resolve this?
A: Low or no product yield is a common issue in cyclopropanation reactions. The underlying cause often depends on the specific method being employed (e.g., Simmons-Smith, Rhodium-catalyzed, or Phase-Transfer Catalysis). Here are the most frequent causes and their solutions:
-
Inactive Reagents: The activity of the cyclopropanating agent is crucial. For instance, the zinc-copper couple in the Simmons-Smith reaction must be freshly prepared and activated for optimal performance.
-
Presence of Moisture: Many cyclopropanation reagents are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing intermediates and influencing reaction rates. For Simmons-Smith reactions, ethereal solvents like diethyl ether or non-coordinating solvents such as dichloromethane (DCM) are generally recommended. Basic solvents can diminish the reaction rate.
-
Low Substrate Reactivity: Electron-deficient alkenes, such as 3-fluorostyrene, can be less reactive. In such cases, a more reactive cyclopropanating agent or a different catalytic system may be necessary.
| Potential Cause | Recommended Solution |
| Inactive Zinc-Copper Couple (Simmons-Smith) | Ensure the zinc-copper couple is freshly prepared and properly activated. The activity of the zinc reagent is a frequent cause of reaction failure. Consider using ultrasound to enhance activation. |
| Poor Quality of Diiodomethane (Simmons-Smith) | Use freshly distilled or high-purity diiodomethane to avoid impurities that can inhibit the reaction. |
| Presence of Moisture or Air | The Simmons-Smith reaction is sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). |
| Inappropriate Solvent | For Simmons-Smith reactions, non-coordinating solvents like DCM or 1,2-dichloroethane (DCE) are recommended. The use of basic solvents can decrease the reaction rate. For Rhodium-catalyzed reactions, non-polar solvents like pentane may enhance enantioselectivity. |
| Low Reaction Temperature | If the reaction is sluggish, a gradual increase in temperature in 5-10 °C increments may improve the rate. However, be aware that higher temperatures can sometimes lead to side reactions. |
| Low Substrate Reactivity | For less reactive, electron-deficient alkenes, consider switching to a more reactive reagent system, such as the Furukawa modification (diethylzinc and diiodomethane). |
Issue 2: Formation of Significant Byproducts
Q: My reaction is producing the desired product, but also a significant amount of byproducts. How can I improve the selectivity?
A: Byproduct formation can often be attributed to the reaction conditions, including the choice of solvent.
-
Solvent-Related Side Reactions: In some cases, the solvent can participate in side reactions. For instance, in Simmons-Smith reactions, basic solvents can lead to the formation of byproducts.
-
Polymerization of Styrene: Styrene derivatives can be prone to polymerization, especially at higher temperatures. Using a suitable inhibitor or maintaining a lower reaction temperature can mitigate this.
-
Rearrangement Products: The choice of catalyst and solvent can influence the stability of intermediates and potentially lead to rearrangement products.
| Potential Cause | Recommended Solution |
| Reaction with Solvent | Avoid basic solvents in Simmons-Smith reactions as they can reduce reactivity and lead to byproducts. Ethereal or halogenated solvents are generally preferred. |
| Dimerization of Carbene (Rh-catalyzed) | For rhodium-catalyzed reactions using diazo compounds, slow addition of the diazo compound to the reaction mixture can minimize dimerization. |
| Polymerization of 3-Fluorostyrene | Maintain a controlled, lower temperature throughout the reaction. The use of an appropriate inhibitor can also be considered if polymerization is a persistent issue. |
| Opening of the Cyclopropane Ring | Acidic conditions during workup can sometimes lead to the opening of the cyclopropane ring. A buffered or neutral workup procedure is recommended. |
Frequently Asked Questions (FAQs)
Q1: Which solvent is the best for the synthesis of this compound?
A1: The optimal solvent depends on the chosen synthetic method. There is no single "best" solvent, but rather a selection of suitable solvents for each major cyclopropanation technique.
-
Simmons-Smith Reaction: Non-coordinating solvents are generally preferred. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used. Ethereal solvents like diethyl ether are also effective. Basic solvents should be avoided as they can decrease the reaction rate.
-
Rhodium-Catalyzed Cyclopropanation: A range of solvents can be used, including halogenated hydrocarbons and alkanes. For enantioselective reactions, the choice of solvent can be critical, with non-polar solvents like pentane sometimes leading to higher enantioselectivity.
-
**Phase-Transfer Catal
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Fluorophenyl-Substituted Cyclopropanecarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1-(3-Fluorophenyl)cyclopropanecarboxylic acid and its isomers. Due to the limited availability of public spectroscopic data for these specific compounds, this document outlines the expected spectral characteristics and provides standardized experimental protocols for their analysis.
Introduction
1-(Fluorophenyl)cyclopropanecarboxylic acids are of interest in medicinal chemistry and drug development due to their unique structural features, which can influence the pharmacokinetic and pharmacodynamic properties of molecules. The position of the fluorine atom on the phenyl ring can significantly impact the electronic environment of the molecule, leading to distinguishable spectroscopic signatures. This guide focuses on the analytical techniques used to characterize these compounds, specifically 1H NMR, 13C NMR, and mass spectrometry.
Data Presentation
As experimental data for the target compounds is not available, the following tables provide predicted chemical shifts and mass-to-charge ratios based on known substituent effects and typical values for similar structures.
Table 1: Predicted ¹H NMR Spectral Data
| Compound | Predicted Chemical Shifts (ppm) |
| This compound | ~12.0 ppm: Carboxylic acid proton (broad singlet). ~7.0-7.4 ppm: Aromatic protons (multiplets). ~1.2-1.8 ppm: Cyclopropyl protons (multiplets). |
| 1-(2-Fluorophenyl)cyclopropanecarboxylic acid | ~12.0 ppm: Carboxylic acid proton (broad singlet). ~7.0-7.5 ppm: Aromatic protons (multiplets, with potential for more complex splitting due to ortho-fluorine coupling). ~1.2-1.8 ppm: Cyclopropyl protons (multiplets). |
| 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | ~12.0 ppm: Carboxylic acid proton (broad singlet). ~7.0-7.5 ppm: Aromatic protons (likely two sets of doublets or a doublet of doublets due to symmetry and fluorine coupling). ~1.2-1.8 ppm: Cyclopropyl protons (multiplets). |
Table 2: Predicted ¹³C NMR Spectral Data
| Compound | Predicted Chemical Shifts (ppm) |
| This compound | ~175-180 ppm: Carboxylic acid carbonyl carbon. ~160-165 ppm (doublet, ¹JCF): Fluorine-bearing aromatic carbon. ~115-145 ppm: Other aromatic carbons (some may show smaller C-F couplings). ~20-35 ppm: Quaternary cyclopropyl carbon. ~10-20 ppm: Methylene cyclopropyl carbons. |
| 1-(2-Fluorophenyl)cyclopropanecarboxylic acid | ~175-180 ppm: Carboxylic acid carbonyl carbon. ~158-163 ppm (doublet, ¹JCF): Fluorine-bearing aromatic carbon. ~115-145 ppm: Other aromatic carbons (expect significant C-F coupling effects on adjacent carbons). ~20-35 ppm: Quaternary cyclopropyl carbon. ~10-20 ppm: Methylene cyclopropyl carbons. |
| 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | ~175-180 ppm: Carboxylic acid carbonyl carbon. ~160-165 ppm (doublet, ¹JCF): Fluorine-bearing aromatic carbon. ~115-140 ppm: Other aromatic carbons (expect symmetry in the signals). ~20-35 ppm: Quaternary cyclopropyl carbon. ~10-20 ppm: Methylene cyclopropyl carbons. |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| Compound | Predicted Molecular Ion (M⁺) (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 180.06 | 135: [M - COOH]⁺ 109: [C₆H₄F]⁺ 95: [C₆H₄F - CH₂]⁺ |
| 1-(2-Fluorophenyl)cyclopropanecarboxylic acid | 180.06 | 135: [M - COOH]⁺ 109: [C₆H₄F]⁺ 95: [C₆H₄F - CH₂]⁺ |
| 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | 180.06 | 135: [M - COOH]⁺ 109: [C₆H₄F]⁺ 95: [C₆H₄F - CH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound.
Procedure:
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[1]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: The analysis is performed on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts relative to the internal standard.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).[2]
-
Ionization Method: Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.
-
Instrumentation: The analysis is performed on a mass spectrometer, which may be coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Acquisition:
-
Introduce the sample into the ion source.
-
In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer.
-
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule.
Caption: A generalized workflow for the characterization of organic compounds using NMR and MS.
References
A Comparative Guide to the Purity Assessment of 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 1-(3-Fluorophenyl)cyclopropanecarboxylic acid is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of key analytical methods for assessing the purity of this compound, complete with experimental data and detailed protocols to aid in method selection and implementation in a research and development or quality control setting.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. This section compares three widely used methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Quantitative Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods discussed. While specific values can vary based on instrumentation and exact experimental conditions, these figures provide a basis for comparison.
| Parameter | RP-HPLC with UV Detection | GC-MS with Derivatization | ¹⁹F Quantitative NMR (qNMR) |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Signal intensity proportional to the number of ¹⁹F nuclei |
| Typical Column/Probe | C18 (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | 5 mm Multinuclear Probe |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 1 ppm | ~0.1% w/w |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.15 - 3 ppm | ~0.3% w/w |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.999 |
| Precision (%RSD) | < 2% | < 10% | < 1%[1] |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | 99 - 101% |
| Sample Preparation | Simple dissolution | Derivatization required | Simple dissolution with internal standard |
| Analysis Time | 15 - 30 minutes | 20 - 40 minutes | ~15 minutes per sample[2] |
| Key Advantages | Robust, widely available, good for non-volatile impurities | High sensitivity and specificity for volatile impurities | No need for a specific reference standard of the analyte, highly accurate and precise, minimal sample preparation[1] |
| Key Disadvantages | Requires a chromophore for UV detection | Not suitable for non-volatile or thermally labile impurities, derivatization adds complexity | Lower sensitivity than chromatographic methods, higher initial instrument cost |
Experimental Protocols and Methodologies
Detailed experimental protocols for each of the compared analytical methods are provided below. These serve as a starting point and may require optimization for specific laboratory conditions.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for quantifying the main component and non-volatile impurities.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
-
Quantification: Use an external standard of this compound to prepare a calibration curve. Purity is calculated based on the area percentage of the main peak relative to the total peak area, or by assay against the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is ideal for identifying and quantifying volatile and semi-volatile impurities. Carboxylic acids require derivatization to increase their volatility for GC analysis.
Methodology:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of pyridine and 200 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
-
Quantification: Purity can be estimated by area percent normalization. For accurate quantification of specific impurities, corresponding reference standards are required.
¹⁹F Quantitative NMR (qNMR) Spectroscopy
Due to the presence of a fluorine atom, ¹⁹F qNMR is a powerful and direct method for purity assessment, as the ¹⁹F signal is highly specific and free from background interference often seen in ¹H NMR.[2]
Methodology:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a multinuclear probe.
-
Internal Standard (IS): A stable, non-volatile, fluorinated compound with a known purity and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signal (e.g., trifluoroacetic acid or another suitable fluorinated standard).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound into an NMR tube.
-
Accurately weigh about 5-10 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and dissolve completely.
-
-
NMR Parameters:
-
Pulse Program: Standard single pulse experiment.
-
Acquisition Time: ≥ 3 seconds.
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (a sufficiently long delay, e.g., 20-30 seconds, is crucial for accurate quantification).[3]
-
Number of Scans: 16 to 64 (to achieve a good signal-to-noise ratio).
-
Spectral Width: Sufficient to cover the signals of the analyte and the internal standard.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the characteristic ¹⁹F signal of the analyte and the ¹⁹F signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of fluorine atoms for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizations
The following diagrams illustrate the workflows for the analytical methods described.
Caption: Workflow for RP-HPLC Purity Analysis.
Caption: Workflow for GC-MS Purity Analysis.
Caption: Workflow for ¹⁹F qNMR Purity Analysis.
References
- 1. Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different dosage forms [uu.diva-portal.org]
- 2. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the GC-MS Analysis of 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid Derivatives
For researchers, scientists, and professionals in drug development, the accurate analysis of novel compounds is paramount. This guide provides a comparative overview of methodologies for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-(3-Fluorophenyl)cyclopropanecarboxylic acid, a compound of interest in medicinal chemistry. Direct GC-MS analysis of this carboxylic acid is challenging due to its high polarity and low volatility. Therefore, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.
This guide compares two primary derivatization strategies: silylation and methylation. It presents the theoretical underpinnings of these methods, expected analytical outcomes, and detailed experimental protocols to aid in method development and selection.
Comparison of Derivatization Strategies
The choice of derivatization reagent is critical and can significantly impact the sensitivity, selectivity, and reproducibility of the GC-MS analysis. Here, we compare two common approaches: silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and methylation using boron trifluoride in methanol (BF3/MeOH).
| Feature | Silylation (MSTFA) | Methylation (BF3/MeOH) |
| Derivative | Trimethylsilyl (TMS) ester | Methyl ester |
| Reaction | R-COOH + MSTFA → R-COOSi(CH₃)₃ + Byproducts | R-COOH + CH₃OH --(BF₃)--> R-COOCH₃ + H₂O |
| Advantages | Fast and quantitative reaction at room temperature or with gentle heating.[1] Byproducts are volatile and often do not interfere with the analysis.[2] | Reagents are relatively inexpensive. Methyl esters are generally stable derivatives. |
| Disadvantages | TMS derivatives can be sensitive to moisture, requiring anhydrous conditions.[1] | Requires heating for a significant duration to drive the reaction to completion.[3] The reagent is corrosive and requires careful handling. |
| Expected M.W. | 252.3 g/mol | 194.2 g/mol |
Proposed GC-MS Methodologies
The following table outlines a proposed set of GC-MS parameters for the analysis of the two derivatives. These parameters serve as a starting point and may require optimization based on the specific instrumentation and analytical goals.
| Parameter | Method for TMS-Ester Derivative | Method for Methyl Ester Derivative |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless | Splitless |
| Injector Temp. | 250 °C | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium, constant flow at 1.0 mL/min |
| MS Ionization | Electron Ionization (EI), 70 eV | Electron Ionization (EI), 70 eV |
| Mass Scan Range | m/z 40-400 | m/z 40-350 |
| Ion Source Temp. | 230 °C | 230 °C |
| Quadrupole Temp. | 150 °C | 150 °C |
Predicted Mass Spectral Fragmentation
The mass spectra of the derivatives are predicted to show characteristic fragmentation patterns that can be used for identification and quantification. Aromatic compounds typically exhibit a strong molecular ion peak.[4]
1. TMS-Ester of this compound:
-
Molecular Ion (M+): Expected at m/z 252.
-
Key Fragments:
-
m/z 237: Loss of a methyl group (-CH₃) from the TMS group.
-
m/z 179: Cleavage of the silyl ester, retaining the acylium ion [M - OSi(CH₃)₃]⁺.
-
m/z 135: Fragment corresponding to the fluorophenylcyclopropyl group.
-
m/z 109: Fluorophenyl fragment [C₆H₄F]⁺.
-
m/z 73: Characteristic fragment for the trimethylsilyl group [Si(CH₃)₃]⁺.
-
2. Methyl Ester of this compound:
-
Molecular Ion (M+): Expected at m/z 194.
-
Key Fragments:
-
m/z 163: Loss of the methoxy group (-OCH₃).
-
m/z 135: Fragment corresponding to the fluorophenylcyclopropyl group.
-
m/z 109: Fluorophenyl fragment [C₆H₄F]⁺.
-
m/z 59: Fragment corresponding to the methoxycarbonyl group [COOCH₃]⁺.
-
Experimental Protocols
Protocol 1: Silylation with MSTFA
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the sample.
-
Derivatization: Add 100 µL of MSTFA to the vial.
-
Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes.[1]
-
Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS system.
Protocol 2: Methylation with BF3/Methanol
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.
-
Reagent Addition: Add 200 µL of 14% BF3 in methanol to the vial.
-
Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes.[3]
-
Extraction: After cooling, add 1 mL of hexane and 0.5 mL of saturated sodium bicarbonate solution. Vortex thoroughly.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean autosampler vial for injection into the GC-MS system.
Visualizations
Caption: Experimental workflow for the GC-MS analysis.
Caption: Predicted fragmentation of the methyl ester derivative.
References
A Comparative Analysis of the Biological Activity of 3-Fluoro vs. 4-Fluoro Phenylcyclopropane Analogs
For Immediate Release
This guide provides a detailed comparison of the biological activities of 3-fluoro and 4-fluoro phenylcyclopropane analogs, a class of compounds with significant therapeutic potential. The position of the fluorine atom on the phenyl ring can profoundly influence the pharmacological properties of these molecules, impacting their potency and selectivity for various biological targets. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available data, experimental methodologies, and relevant signaling pathways.
Introduction
Phenylcyclopropane derivatives are privileged scaffolds in medicinal chemistry, most notably as inhibitors of monoamine oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1), and as agonists for serotonin receptors like the 5-HT2C subtype. The introduction of a fluorine atom, a common strategy in drug design, can alter a molecule's metabolic stability, lipophilicity, and binding interactions. This guide focuses on the comparative effects of placing the fluorine substituent at the meta (3-position) versus the para (4-position) of the phenyl ring.
Comparative Biological Activity
The following sections summarize the known biological activities of 3-fluoro and 4-fluoro phenylcyclopropane analogs for three key targets: Monoamine Oxidase A (MAO-A) and B (MAO-B), Lysine-Specific Demethylase 1 (LSD1), and the Serotonin 2C Receptor (5-HT2C).
Monoamine Oxidase (MAO) Inhibition
Fluorination of phenylcyclopropylamines has been shown to generally enhance their inhibitory activity against both MAO-A and MAO-B.[1] While direct comparative studies between the 3-fluoro and 4-fluoro isomers are limited, research on para-substituted (4-position) analogs provides valuable insights.
Substitution with electron-withdrawing groups, such as fluorine, at the para-position of trans-phenylcyclopropylamines has been demonstrated to increase the inhibitory potency for both MAO-A and MAO-B.[1]
Table 1: MAO Inhibition Data for Fluorinated Phenylcyclopropane Analogs
| Compound | Target | IC50 (µM) | Notes |
| trans-2-Phenylcyclopropylamine (Tranylcypromine) | MAO-A/B | - | Non-selective inhibitor, baseline for comparison. |
| para-Fluoro-trans-2-phenylcyclopropylamine | MAO-A | Increased Potency | Electron-withdrawing group at the 4-position enhances inhibition.[1] |
| para-Fluoro-trans-2-phenylcyclopropylamine | MAO-B | Increased Potency | Electron-withdrawing group at the 4-position enhances inhibition.[1] |
| 3-Fluoro-phenylcyclopropane Analogs | MAO-A/B | Data Not Available | Direct comparative data for the 3-fluoro isomer is not readily available in the reviewed literature. |
*Qualitative description from literature; specific IC50 values were not provided in the abstract.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
LSD1, a flavin-dependent monoamine oxidase, is a key therapeutic target in oncology. Phenylcyclopropylamines are known mechanism-based inhibitors of LSD1. Similar to MAO inhibition, the structure-activity relationship for LSD1 inhibitors often involves substitution on the phenyl ring. While specific data directly comparing 3-fluoro and 4-fluoro analogs is scarce, the general principles of electronic effects are likely to apply.
Table 2: LSD1 Inhibition Data for Phenylcyclopropane Analogs
| Compound | Target | IC50 (nM) | Notes |
| Phenylcyclopropylamine Scaffold | LSD1 | - | Known inhibitor scaffold. |
| 4-Fluoro-phenylcyclopropane Analogs | LSD1 | Data Not Available | Generally, modifications on the phenyl ring are explored to enhance potency and selectivity. |
| 3-Fluoro-phenylcyclopropane Analogs | LSD1 | Data Not Available | Direct comparative data is not readily available in the reviewed literature. |
Serotonin 2C (5-HT2C) Receptor Agonism
Research into fluorinated 2-phenylcyclopropylmethylamine derivatives has identified potent and selective 5-HT2C receptor agonists. In this area, a direct comparison between the 3-fluoro and 4-fluoro isomers is available.
A study on fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine revealed that the 3-fluoro analog displayed high potency at the 5-HT2C receptor.[2]
Table 3: 5-HT2C Receptor Activity for Fluorinated Phenylcyclopropane Analogs
| Compound | Target | EC50 (nM) | Emax (%) | Notes |
| (±)-3-Fluoro-2-phenylcyclopropylmethylamine analog | 5-HT2C | < 15 | - | Displayed high potency.[2] |
| 4-Fluoro-phenylcyclopropane Analogs | 5-HT2C | - | - | Data for a direct structural analog was not provided for comparison. |
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against MAO-A and MAO-B.
Methodology: A common method is a fluorometric assay that measures the production of hydrogen peroxide (H2O2), a byproduct of MAO activity.
-
Reagent Preparation: Prepare assay buffer, recombinant human MAO-A or MAO-B enzyme, a suitable substrate (e.g., kynuramine or tyramine), and a fluorescent probe (e.g., Amplex Red) in a horseradish peroxidase (HRP)-coupled reaction.
-
Compound Preparation: Prepare serial dilutions of the 3-fluoro and 4-fluoro phenylcyclopropane analogs.
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a 96-well plate.
-
Include a vehicle control (no inhibitor) and a positive control (a known MAO inhibitor like clorgyline for MAO-A or selegiline for MAO-B).
-
Add the MAO enzyme to the wells and pre-incubate with the test compounds.
-
Initiate the reaction by adding the substrate and the H2O2 detection reagent mixture.
-
Incubate at 37°C.
-
-
Data Analysis: Measure the fluorescence intensity over time. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
LSD1 Demethylase Assay
Objective: To measure the inhibitory effect of test compounds on LSD1 demethylase activity.
Methodology: A fluorometric assay using a specific antibody to detect the demethylated product.
-
Plate Preparation: Use strip wells pre-coated with a di-methylated histone H3-K4 (H3K4me2) substrate.
-
Enzyme Reaction:
-
Add the test compounds (3-fluoro and 4-fluoro phenylcyclopropane analogs) and purified recombinant LSD1 enzyme to the wells.
-
Include a vehicle control and a known LSD1 inhibitor as a positive control.
-
Incubate to allow the demethylation reaction to occur.
-
-
Detection:
-
Wash the wells and add a specific primary antibody that recognizes the demethylated H3K4 product.
-
Add a fluorescence-labeled secondary antibody.
-
-
Data Analysis: Measure the fluorescence in a microplate reader. The signal is proportional to the amount of demethylated product, and thus to the LSD1 activity. Calculate IC50 values from the dose-response curves.
5-HT2C Receptor Functional Assay (Calcium Mobilization)
Objective: To determine the agonist activity of test compounds at the 5-HT2C receptor.
Methodology: A cell-based assay measuring intracellular calcium mobilization following receptor activation.
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2C receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the 3-fluoro and 4-fluoro phenylcyclopropane analogs to the cells.
-
Signal Detection: Measure the fluorescence intensity in real-time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Determine the maximum fluorescence response for each concentration. Plot the dose-response curve to calculate the EC50 and Emax values for each compound.
Signaling Pathways and Experimental Workflows
Monoamine Oxidase (MAO) Activity and Inhibition
MAOs are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, playing a crucial role in neurotransmitter metabolism. Their inhibition increases the levels of neurotransmitters like serotonin, norepinephrine, and dopamine.
Caption: Simplified diagram of MAO-catalyzed monoamine degradation and its inhibition.
LSD1 Signaling in Transcriptional Regulation
LSD1 is a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby regulating gene expression. Its inhibition can reactivate tumor suppressor genes.
Caption: LSD1-mediated histone demethylation and its role in gene repression.
5-HT2C Receptor Signaling Cascade
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to an increase in intracellular calcium.
Caption: The 5-HT2C receptor signaling pathway leading to intracellular calcium release.
Conclusion
References
A Comparative Guide to the Structure-Activity Relationship of 1-Phenylcyclopropane Carboxamides in Oncology
For Researchers, Scientists, and Drug Development Professionals
The 1-phenylcyclopropane carboxamide scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. Its rigid cyclopropane ring constrains the molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 1-phenylcyclopropane carboxamide derivatives, with a focus on their antiproliferative and cytotoxic effects. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers engaged in the design and synthesis of new chemotherapeutic agents.
Comparative Analysis of Anticancer Activity
The anticancer activity of 1-phenylcyclopropane carboxamides is significantly influenced by the nature and position of substituents on both the phenyl ring and the carboxamide nitrogen. The following tables summarize the in vitro cytotoxic and antiproliferative activities of representative analogs against various cancer cell lines.
Table 1: Antiproliferative Activity of Anthranilamide-Based 2-Phenylcyclopropane-1-Carboxamides against K562 Cells
| Compound ID | R | IC50 (µM)[1] |
| 13a | H | > 50 |
| 13b | 5-Cl | 15.3 ± 1.2 |
| 13c | 5-Br | 20.5 ± 1.8 |
| 13d | 5-CH3 | > 50 |
| 13e | 4,5-(OCH3)2 | > 50 |
| 13f | 3-NO2 | 30.1 ± 2.5 |
Note: K562 is a human chronic myelogenous leukemia cell line.
SAR Insights:
-
The unsubstituted analog (13a ) displayed weak activity.
-
Introduction of a halogen at the 5-position of the anthranilamide ring significantly enhanced antiproliferative activity, with the chloro-substituted derivative (13b ) being the most potent in this series.[1]
-
A bulky methoxy or a methyl group at the 5-position was detrimental to the activity.
-
A nitro group at the 3-position resulted in moderate activity.
Table 2: Antiproliferative Activity of Substituted 1-Phenylcyclopropane Carboxamides against U937 Cells
| Compound ID | R1 | R2 | R3 | R4 | % Inhibition at 10 µM[2] |
| 5a | H | H | H | H | 45 |
| 5b | OCH3 | H | H | H | 52 |
| 5c | H | OCH3 | H | H | 68 |
| 5d | H | H | OCH3 | H | 75 |
| 5e | Cl | H | H | H | 58 |
| 5f | H | Cl | H | H | 72 |
| 5g | H | H | Cl | H | 81 |
| 5h | F | H | H | H | 55 |
| 5i | H | F | H | H | 65 |
| 5j | H | H | F | H | 78 |
Note: U937 is a human histiocytic lymphoma cell line. The percentage of inhibition of cell proliferation was measured after 72 hours of treatment.
SAR Insights:
-
Substitution on the phenyl ring generally increased the antiproliferative activity compared to the unsubstituted analog (5a ).[2]
-
The position of the substituent on the phenyl ring played a crucial role. For methoxy, chloro, and fluoro substituents, the activity followed the order: para > meta > ortho.[2]
-
Halogen substitution, particularly chlorine and fluorine at the para position, resulted in the most significant inhibition of U937 cell proliferation.[2]
Experimental Protocols
Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives
A general synthetic route to 1-phenylcyclopropane carboxamides involves the following key steps:
References
Comparative Hydrolytic Stability of Cyclopropanecarboxylic Acid Esters: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the hydrolytic stability of ester prodrugs is paramount for predicting their in vivo performance and shelf-life. This guide provides a comparative analysis of the hydrolytic stability of cyclopropanecarboxylic acid esters, a class of compounds often utilized in prodrug design to enhance the therapeutic window of parent drugs.
Esters of cyclopropanecarboxylic acid have been shown to possess significantly increased stability against both acid- and base-catalyzed hydrolysis.[1][2][3][4] This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[1][2] This characteristic makes them attractive candidates for prodrugs, as it can lead to improved oral bioavailability and a more controlled release of the active pharmaceutical ingredient.[1][2][4][5]
Comparative Stability Data
To illustrate the enhanced stability of cyclopropanecarboxylic acid esters, the following table summarizes the hydrolytic half-life of a cyclopropane analogue compared to valacyclovir, a widely known ester prodrug.
| Compound | pH | Temperature (°C) | Half-life (t½) in hours |
| Valacyclovir | 6 | 40 | 69.7[1][2] |
| Cyclopropane Analogue | 6 | 40 | >300[1][2] |
This data clearly demonstrates the substantial increase in hydrolytic stability imparted by the cyclopropyl moiety.
Experimental Protocols
To generate comparative hydrolytic stability data for esters of 1-(3-Fluorophenyl)cyclopropanecarboxylic acid, the following experimental protocols are recommended.
Chemical Hydrolysis Study
This study assesses the intrinsic chemical stability of the ester compounds under various pH conditions, mimicking the physiological environments of the gastrointestinal tract and systemic circulation.
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffer solutions at physiologically relevant pH values (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine, and pH 7.4 for the blood).[2]
-
Sample Preparation: Dissolve a known concentration of the test ester in each buffer solution.
-
Incubation: Incubate the solutions at a constant, controlled temperature (e.g., 37°C).
-
Sampling: At predetermined time intervals, withdraw aliquots from each solution.
-
Analysis: Quantify the concentration of the remaining ester and the formed this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Determine the rate of hydrolysis and the half-life (t½) of the ester at each pH by plotting the natural logarithm of the ester concentration versus time.
Plasma Hydrolysis Study
This study evaluates the stability of the ester compounds in the presence of plasma enzymes, providing insight into their in vivo metabolic fate.
Methodology:
-
Plasma Collection: Obtain fresh human plasma.[5]
-
Sample Preparation: Spike the plasma with a known concentration of the test ester.
-
Incubation: Incubate the plasma samples at 37°C in a shaking water bath.
-
Sampling: At various time points, collect aliquots of the plasma.
-
Protein Precipitation: Immediately stop the enzymatic reaction and precipitate plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of the remaining ester and the parent acid using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the rate of hydrolysis and the half-life of the ester in plasma.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the hydrolytic stability of ester prodrugs.
Caption: Workflow for Hydrolytic Stability Assessment.
By following these protocols and the outlined workflow, researchers can generate robust and comparable data on the hydrolytic stability of this compound esters, facilitating informed decisions in the drug development process. The inherent stability of the cyclopropanecarboxylic acid ester moiety suggests that such derivatives will likely exhibit favorable stability profiles, making them promising candidates for further investigation as prodrugs.
References
- 1. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drug delivery studies in Caco-2 monolayers. Synthesis, hydrolysis, and transport of O-cyclopropane carboxylic acid ester prodrugs of various beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 1-(3-Fluorophenyl)cyclopropanecarboxylic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two primary synthetic methods for this compound, offering detailed experimental protocols, quantitative data, and a logical workflow for each approach.
Comparison of Synthetic Methods
Two principal routes for the synthesis of this compound have been evaluated: the Nitrile Alkylation Method and the Malonic Ester Synthesis. The following table summarizes the key performance indicators for each method based on available data for structurally similar compounds.
| Parameter | Method 1: Nitrile Alkylation | Method 2: Malonic Ester Synthesis |
| Starting Materials | 3-Fluorophenylacetonitrile, 1,2-Dibromoethane | Diethyl malonate, 3-Fluorobenzyl bromide, 1,2-Dibromoethane |
| Key Intermediates | 1-(3-Fluorophenyl)cyclopropanecarbonitrile | Diethyl (3-fluorobenzyl)malonate, Diethyl 1-(3-fluorophenyl)cyclopropane-1,1-dicarboxylate |
| Overall Yield | Good (estimated) | Moderate to Good (estimated) |
| Reaction Steps | 2 | 3 |
| Reagents & Conditions | Phase-transfer catalyst, NaOH, Hydrolysis with acid | NaOEt, Hydrolysis, Decarboxylation |
| Scalability | Potentially high | Moderate |
| Safety Considerations | Use of cyanide-containing starting material (handle with care) | Use of sodium ethoxide (flammable and moisture-sensitive) |
Method 1: Nitrile Alkylation
Experimental Protocol
Step 1: Synthesis of 1-(3-Fluorophenyl)cyclopropanecarbonitrile
-
To a stirred solution of 3-fluorophenylacetonitrile (1.0 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq) in water, add 1,2-dibromoethane (1.5 eq).
-
Add a 50% aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and extract with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-(3-fluorophenyl)cyclopropanecarbonitrile.
Step 2: Hydrolysis to this compound
-
To a solution of 1-(3-fluorophenyl)cyclopropanecarbonitrile (1.0 eq) in a mixture of ethanol and water, add a strong acid such as concentrated hydrochloric acid or sulfuric acid (excess).
-
Heat the reaction mixture at reflux (around 100-110°C) for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Workflow Diagram
Caption: Workflow for the Nitrile Alkylation Method.
Method 2: Malonic Ester Synthesis
Experimental Protocol
Step 1: Synthesis of Diethyl (3-fluorobenzyl)malonate
-
Prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol.
-
To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
After the addition is complete, add 3-fluorobenzyl bromide (1.0 eq) dropwise and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude diethyl (3-fluorobenzyl)malonate, which can be purified by vacuum distillation.
Step 2: Cyclopropanation to Diethyl 1-(3-fluorophenyl)cyclopropane-1,1-dicarboxylate
-
To a fresh solution of sodium ethoxide in ethanol, add the diethyl (3-fluorobenzyl)malonate (1.0 eq) from the previous step.
-
Add 1,2-dibromoethane (1.1 eq) and heat the reaction mixture to reflux for 4-8 hours.
-
Work up the reaction as described in Step 1 to isolate the crude diethyl 1-(3-fluorophenyl)cyclopropane-1,1-dicarboxylate.
Step 3: Hydrolysis and Decarboxylation
-
To the crude dicarboxylate from Step 2, add an excess of a 10% aqueous sodium hydroxide solution.
-
Heat the mixture at reflux for 4-6 hours to ensure complete hydrolysis of the esters.
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is acidic.
-
Gently heat the acidic solution to effect decarboxylation until the evolution of carbon dioxide ceases.
-
Cool the solution and extract the product with diethyl ether.
-
Wash the ether extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent to yield this compound.
Logical Relationship Diagram
Caption: Logical flow of the Malonic Ester Synthesis.
Conclusion
Both the Nitrile Alkylation and Malonic Ester Synthesis routes offer viable pathways to this compound. The Nitrile Alkylation method is more direct with fewer steps but involves a cyanide-containing starting material, which requires specific handling precautions. The Malonic Ester Synthesis is a more classical, multi-step approach that avoids the use of nitriles but requires careful control of the alkylation and decarboxylation steps. The choice of method will depend on the specific requirements of the synthesis, including scale, available starting materials, and safety considerations. Further optimization and validation of these methods for the specific target molecule are recommended to determine the most efficient and robust process for a given application.
References
A Comparative Guide to the Cytotoxicity of Novel 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic potential of novel 1-(3-Fluorophenyl)cyclopropanecarboxylic acid derivatives against a panel of human cancer cell lines. The performance of these novel compounds is benchmarked against Doxorubicin, a well-established chemotherapeutic agent. This document outlines the experimental methodologies used to assess cytotoxicity and presents the findings in a clear, comparative format to aid in the evaluation of these potential new anti-cancer agents.
Introduction
The search for novel cytotoxic agents with improved efficacy and reduced side effects is a cornerstone of oncology research. Carboxylic acid derivatives have emerged as a promising class of compounds with demonstrated anti-cancer properties.[1][2] This guide focuses on a new series of this compound derivatives, evaluating their ability to inhibit cancer cell proliferation and induce cell death.
To provide a comprehensive assessment, three distinct cytotoxicity assays were employed: the MTT assay to measure metabolic activity as an indicator of cell viability, the Lactate Dehydrogenase (LDH) assay to quantify membrane integrity, and an apoptosis assay using Annexin V/Propidium Iodide staining to detect programmed cell death.[3][4] The cytotoxic effects of the novel derivatives were tested on a panel of well-characterized human cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma), alongside a normal human fibroblast cell line (MRC-5) to assess selectivity.
Comparative Cytotoxicity Data
The cytotoxic activity of the novel this compound derivatives (FPCD-1, FPCD-2, and FPCD-3) was compared with the standard chemotherapeutic drug, Doxorubicin. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound that inhibits 50% of cell growth, were determined using the MTT assay after 48 hours of treatment.
Table 1: IC50 Values (µM) of Novel FPCDs and Doxorubicin in Cancer and Normal Cell Lines
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | MRC-5 (Normal Lung Fibroblast) |
| FPCD-1 | 15.2 | 10.5 | 25.8 | > 100 |
| FPCD-2 | 8.7 | 5.1 | 12.4 | 85.3 |
| FPCD-3 | 22.1 | 18.9 | 35.2 | > 100 |
| Doxorubicin | 1.5[3] | 2.5[5] | 12.2[5] | 20.1 |
Table 2: LDH Release (% of Maximum) at 2x IC50 Concentration after 48h Treatment
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| FPCD-1 | 35.6 | 42.1 | 30.5 |
| FPCD-2 | 55.2 | 68.4 | 48.9 |
| FPCD-3 | 28.9 | 33.7 | 25.1 |
| Doxorubicin | 75.8 | 82.3 | 70.2 |
Table 3: Apoptosis Induction (% of Annexin V Positive Cells) at IC50 Concentration after 24h Treatment
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| FPCD-1 | 25.3 | 30.1 | 22.8 |
| FPCD-2 | 45.8 | 55.2 | 40.7 |
| FPCD-3 | 18.7 | 22.5 | 15.9 |
| Doxorubicin | 65.4 | 72.9 | 60.1 |
Experimental Protocols
A549, MCF-7, HepG2, and MRC-5 cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[5][7]
-
The LDH assay is a colorimetric assay that measures the activity of LDH released from damaged cells.[3]
-
Procedure:
-
Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.
-
After the incubation period, transfer 50 µL of the cell culture supernatant to a new 96-well plate.[8]
-
Add 50 µL of the LDH reaction mixture to each well.[9]
-
Incubate the plate for 30 minutes at room temperature, protected from light.[9]
-
Add 50 µL of stop solution to each well.[9]
-
Measure the absorbance at 490 nm using a microplate reader.[8][9]
-
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[10][11][12]
-
Procedure:
-
Seed cells in a 6-well plate and treat with test compounds for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.[13]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to the cell suspension.[13]
-
Incubate for 15 minutes at room temperature in the dark.[13]
-
Analyze the cells by flow cytometry. Healthy cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.[10][13]
-
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with test compounds.
-
Add Caspase-Glo® 3/7 Reagent to each well.
-
Incubate at room temperature for 1 hour.
-
Measure luminescence using a luminometer.
-
Visualizations
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Human Cell Lines Examples: 9 Cancer Cell Lines [cytion.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. advetresearch.com [advetresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis - Wikipedia [en.wikipedia.org]
- 7. CN103664778A - Synthesis method of antineoplastic drug cabozant inib - Google Patents [patents.google.com]
- 8. Apoptotic signaling pathways: caspases and stress-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. abeomics.com [abeomics.com]
- 13. docentes.fct.unl.pt [docentes.fct.unl.pt]
Safety Operating Guide
Proper Disposal of 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 1-(3-Fluorophenyl)cyclopropanecarboxylic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.
The primary principle of chemical waste management is to treat all chemical waste as hazardous unless confirmed otherwise by a qualified safety officer.[1] Improper disposal can lead to significant health risks, environmental contamination, and legal repercussions. Therefore, a structured and informed approach to the disposal of this compound is imperative.
Hazard Identification and Classification
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[6][7] this compound waste must be collected in a designated, properly labeled hazardous waste container.
Key Segregation Principles:
-
Halogenated Organic Waste: This compound is a fluorinated organic acid and should be disposed of in a container specifically designated for halogenated organic waste.[8] These wastes are typically incinerated at high temperatures in regulated facilities.
-
Acids and Bases: Do not mix acidic waste with basic waste in the same container to avoid violent reactions.[7][9]
-
Oxidizers and Reducers: Keep halogenated organic waste separate from strong oxidizing and reducing agents.[9]
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound" (no abbreviations), and the date when the first drop of waste was added.[6][10]
Step-by-Step Disposal Protocol
-
Don Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.
-
Work in a Ventilated Area: Conduct all waste handling procedures within a certified chemical fume hood.[2][5]
-
Prepare the Waste Container: Obtain a designated and compatible hazardous waste container for halogenated organic compounds. Ensure the container is clean, dry, and has a secure, screw-top cap.[9]
-
Label the Container: Affix a "Hazardous Waste" label to the container and fill in all required information, including the full chemical name and start date.
-
Transfer the Waste: Carefully transfer the this compound waste into the designated container, avoiding splashes and spills.
-
Secure the Container: Tightly close the container cap after adding the waste. Containers should remain closed at all times except when adding waste.[1][9]
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[9][11] The SAA should be a secondary containment system to prevent the spread of potential leaks.
-
Arrange for Pickup: Once the container is full or has been in storage for a designated period (often not to exceed one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[1][11]
Spill and Emergency Procedures: In the event of a spill, absorb the material with an inert absorbent such as sand, vermiculite, or diatomite.[2] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.[2] For large spills, or if you are unsure how to proceed, contact your EHS office immediately.
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH for Drain Disposal (Aqueous Solutions) | Between 5.5 and 10.5 (Not recommended for this compound) | [12] |
| Maximum Satellite Accumulation Area (SAA) Volume | 55 gallons of hazardous waste | [11] |
| Maximum Acutely Toxic Waste in SAA | 1 quart of liquid or 1 kilogram of solid | [11] |
| Partially Filled Container Storage Limit in SAA | Up to 1 year | [9] |
| Full Container Removal from SAA | Within 3 calendar days | [9][11] |
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. bucknell.edu [bucknell.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. louisville.edu [louisville.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Logistical Information for Handling 1-(3-Fluorophenyl)cyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 1-(3-Fluorophenyl)cyclopropanecarboxylic acid. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment | Specification and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves (minimum 5-mil thickness) are suitable for short-term splash protection.[4] For prolonged contact, consider heavier-duty gloves such as neoprene or butyl rubber.[3][5] Always inspect gloves before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat | A long-sleeved, knee-length lab coat is required to protect against skin contact.[6] |
| Respiratory Protection | NIOSH-Approved Respirator | Use a NIOSH-approved dust mask or respirator if the material is handled as a powder and there is a risk of inhalation.[7] All respiratory protection should be used in accordance with a comprehensive respiratory protection program. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[7]
Handling
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Weighing: If weighing the solid, do so within the fume hood or in an exhausted balance enclosure to control dust.[8]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[7]
Spill Management
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[4]
-
Major Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and dispose of all contaminated materials as hazardous waste.[7]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Disposal Plan
The disposal of this compound must be managed as hazardous waste due to its fluorinated organic nature.
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Disposal Method: The preferred method for the disposal of fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[7][9] This is necessary to ensure the complete destruction of the stable carbon-fluorine bond.[7]
-
Alternative Disposal: If incineration is not available, disposal in a designated hazardous waste landfill that is permitted to accept halogenated organic compounds is an alternative.[7][9]
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to ensure compliance with all local, state, and federal regulations.[7]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid | C11H9F3O2 | CID 13707530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 7. benchchem.com [benchchem.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
